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Foundational

Decoding the Mechanistic Role of Casein Kinase 1δ Inhibitor A-IN-6 in the Wnt/β-Catenin Signaling Pathway

Content Type: Technical Whitepaper & Application Guide Target Audience: Principal Investigators, Assay Biologists, and Preclinical Drug Development Professionals Executive Summary The Wnt/β-catenin signaling cascade is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Principal Investigators, Assay Biologists, and Preclinical Drug Development Professionals

Executive Summary

The Wnt/β-catenin signaling cascade is a highly conserved evolutionary pathway that dictates stem cell pluripotency, embryonic development, and tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous malignancies, notably colorectal cancer, triple-negative breast cancer, and various neurodegenerative disorders [1].

While historically considered "undruggable" due to the lack of traditional enzymatic pockets on core proteins like β-catenin, upstream kinases have emerged as highly tractable pharmacological targets. Casein kinase 1 delta (CK1δ) acts as a critical positive regulator of Wnt signal transduction. A-IN-6 (also known as Casein kinase 1δ-IN-6; CAS: 1579991-01-7) is a highly potent, selective small-molecule inhibitor of CK1δ [2]. This whitepaper dissects the mechanistic causality of A-IN-6 within the Wnt pathway, provides comparative quantitative data, and outlines a self-validating experimental framework for its application in preclinical research.

Mechanistic Causality: CK1δ and A-IN-6 in Wnt Signaling

To understand how A-IN-6 exerts its inhibitory effect, we must first map the molecular causality of the target kinase within the canonical Wnt pathway.

The Dual Nature of the CK1 Family

The Casein Kinase 1 (CK1) family plays a paradoxical, dual role in Wnt signaling depending on the specific isoform and subcellular localization [3]:

  • CK1α acts as a negative regulator. It resides within the cytosolic destruction complex (Axin/APC/GSK3β/CK1α) and primes β-catenin for degradation by phosphorylating it at Ser45.

  • CK1δ and CK1ε act as positive regulators. Upon Wnt ligand binding to Frizzled and LRP5/6 receptors, CK1δ phosphorylates the cytoplasmic protein Dishevelled (Dvl) and the LRP5/6 co-receptor [4].

The Pharmacological Intervention of A-IN-6

A-IN-6 is an ATP-competitive inhibitor featuring a trifluoromethyl-benzothiazole scaffold that docks into the highly conserved ATP-binding pocket of the CK1δ kinase domain [5].

The Causal Chain of Inhibition:

  • Kinase Blockade: A-IN-6 competitively displaces ATP in CK1δ, neutralizing its catalytic activity.

  • Dvl Hypophosphorylation: Without active CK1δ, Dishevelled (Dvl) remains unphosphorylated. Unphosphorylated Dvl cannot polymerize or recruit Axin to the plasma membrane.

  • Destruction Complex Stabilization: Because Axin is not recruited to the membrane, the cytosolic destruction complex remains intact and constitutively active.

  • β-Catenin Clearance: The active destruction complex continuously phosphorylates cytosolic β-catenin, marking it for β-TrCP-mediated ubiquitination and proteasomal degradation.

  • Transcriptional Silencing: β-catenin fails to translocate to the nucleus, preventing the displacement of Groucho from TCF/LEF transcription factors, thereby silencing Wnt target genes (e.g., MYC, CCND1).

Mechanism AIN6 A-IN-6 (1579991-01-7) CK1d Casein Kinase 1δ AIN6->CK1d Competitive Inhibition Dvl Dishevelled (Unphosphorylated) CK1d->Dvl Fails to Phosphorylate Destruct Active Destruction Complex (Axin/APC/GSK3/CK1α) Dvl->Destruct Fails to Inhibit Bcat β-Catenin Ubiquitination & Degradation Destruct->Bcat Phosphorylates β-Catenin Genes Wnt Target Genes OFF Bcat->Genes Prevents Translocation

Logical flow of Wnt pathway suppression via A-IN-6 mediated CK1δ inhibition.

Quantitative Data: A-IN-6 vs. Alternative CK1 Inhibitors

When designing an assay, selecting the correct pharmacological tool is paramount. A-IN-6 exhibits superior potency against CK1δ compared to earlier generation inhibitors. Below is a structured comparison of widely used CK1 modulators.

InhibitorPrimary Target(s)IC₅₀ (In Vitro)Chemical FormulaPrimary Application Context
A-IN-6 CK1δ23 nM C₁₆H₁₀ClF₃N₂OSWnt inhibition, Neuroinflammation
PF-670462 CK1δ / CK1ε14 nM / 77 nMC₁₁H₁₂N₄OCircadian rhythm clock modulation
SR-3029 CK1δ / CK1ε44 nM / 260 nMC₁₈H₁₇F₂N₅OBreast cancer xenograft models
D4476 CK1α / CK1δ300 nM / 200 nMC₂₃H₁₈N₄O₃Broad-spectrum CK1/TGF-β inhibition

Data synthesized from respective in vitro kinase profiling assays [1][2][5]. A-IN-6 provides an optimal balance of low-nanomolar potency and high target selectivity.

Self-Validating Experimental Protocol

To rigorously prove that A-IN-6 inhibits Wnt signaling specifically via upstream kinase inhibition (and not via off-target cytotoxicity or downstream transcriptional blockade), researchers must employ a self-validating experimental design.

This protocol utilizes an epistasis analysis approach. By introducing a constitutively active β-catenin mutant (S33Y) that cannot be phosphorylated by the destruction complex, we create a genetic "bypass." If A-IN-6 acts specifically on CK1δ (upstream), it will fail to inhibit Wnt signaling in the S33Y mutant cells.

Workflow: Epistatic Validation of A-IN-6 in HEK293T Cells

Materials Required:

  • HEK293T Cell Line

  • TOPFlash (TCF/LEF luciferase reporter) and FOPFlash (mutant control) plasmids

  • Renilla luciferase plasmid (transfection control)

  • Wild-Type (WT) β-catenin plasmid & S33Y mutant β-catenin plasmid

  • A-IN-6 (10 mM stock in DMSO)

  • Recombinant human Wnt3a (100 ng/mL)

Step-by-Step Methodology:

  • Cell Seeding & Transfection:

    • Seed HEK293T cells in a 96-well plate at 2×104 cells/well.

    • After 24 hours, co-transfect cells using a lipid-based reagent.

    • Group A (WT): Transfect with TOPFlash (100 ng) + Renilla (10 ng) + WT β-catenin (50 ng).

    • Group B (Mutant): Transfect with TOPFlash (100 ng) + Renilla (10 ng) + S33Y β-catenin (50 ng).

  • Compound Treatment (Causality Check):

    • 6 hours post-transfection, replace media with low-serum (1% FBS) media containing A-IN-6.

    • Use a dose-response gradient: 0 nM (DMSO vehicle), 10 nM, 50 nM, 100 nM, 500 nM, and 1 μM.

    • Rationale: Low serum prevents growth factor interference, isolating the Wnt-specific response.

  • Pathway Stimulation:

    • 1 hour post-inhibitor treatment, spike the media with 100 ng/mL recombinant Wnt3a to synchronize pathway activation.

    • Incubate for 16 hours at 37°C.

  • Dual-Luciferase Readout:

    • Lyse cells and measure Firefly and Renilla luciferase activities.

    • Normalize Firefly signal to Renilla signal to control for transfection efficiency and potential A-IN-6 induced cytotoxicity.

  • Orthogonal Validation (Subcellular Fractionation):

    • In a parallel 6-well plate setup, treat cells identically.

    • Perform nuclear/cytoplasmic fractionation.

    • Run a Western Blot probing for Non-phospho (Active) β-catenin in the nuclear fraction (using Lamin B1 as a loading control).

    • Rationale: This confirms that the drop in luciferase signal is directly caused by a lack of nuclear β-catenin translocation, not a disruption of the luciferase enzyme itself.

Workflow Step1 1. Cell Culture & Transfection (HEK293T TOPFlash) Step2 2. A-IN-6 Treatment (Dose-Response: 10nM - 1μM) Step1->Step2 Step3 3. Wnt3a Stimulation (Pathway Activation) Step2->Step3 Split Validation Split Step3->Split Assay1 Primary Readout: Dual-Luciferase Assay Split->Assay1 Transcriptional Activity Assay2 Orthogonal Readout: Nuclear Fractionation & WB Split->Assay2 Protein Localization Control Epistatic Control: Mutant β-Catenin (S33Y) Split->Control Upstream Verification

Self-validating experimental workflow for assessing A-IN-6 efficacy in Wnt signaling.

Expected Results & Interpretation
  • Group A (WT): A-IN-6 should yield a dose-dependent decrease in normalized TOPFlash luminescence and a corresponding reduction in nuclear β-catenin on the Western blot.

  • Group B (S33Y Mutant): A-IN-6 should show no significant effect on TOPFlash luminescence. Because the S33Y mutant cannot be degraded by the destruction complex, inhibiting the upstream CK1δ has no functional consequence. This proves A-IN-6 is strictly an upstream modulator.

Conclusion and Translational Perspectives

A-IN-6 represents a highly refined pharmacological probe for interrogating the Wnt/β-catenin signaling pathway. By selectively targeting CK1δ, it allows researchers to uncouple the positive regulatory functions of the CK1 family from the negative regulatory functions of CK1α.

For drug development professionals, utilizing A-IN-6 in preclinical models of Wnt-driven pathologies (such as APC-mutated colorectal carcinomas or neuroinflammatory models) provides a robust method to validate CK1δ as a therapeutic target. When deployed alongside rigorous, self-validating epistatic controls, A-IN-6 ensures high-confidence data generation free from the confounding variables of off-target kinase inhibition.

References

  • Zheng, X., et al. "Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives." Frontiers in Oncology, 2023.[Link]

  • PubChem. "Casein kinase 1|A-IN-6 (CID 77106258)." National Center for Biotechnology Information, 2021.[Link]

  • Morgenstern, Y., et al. "Casein kinase 1-epsilon or 1-delta required for Wnt-mediated intestinal stem cell maintenance." The EMBO Journal, 2017.[Link]

  • Longenecker, K. L., et al. "Structural Basis for the Interaction between Casein Kinase 1 Delta and a Potent and Selective Inhibitor." Journal of Medicinal Chemistry, 2011.[Link]

Exploratory

Advanced Technical Guide: Chemical Architecture and Pharmacological Profiling of Casein Kinase 1δ-IN-6 (A-IN-6)

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Nomenclature Clarification In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Nomenclature Clarification

In the landscape of neurodegenerative disease research, the selective inhibition of Casein Kinase 1 Delta (CK1δ) has emerged as a highly promising therapeutic vector. This whitepaper provides an in-depth technical analysis of the potent CK1δ inhibitor formally known as Casein kinase 1δ-IN-6 .

Note on Nomenclature: In various chemical databases and vendor catalogs, this compound is frequently indexed under the synonym Casein kinase 1|A-IN-6 [1]. As a Senior Application Scientist, I must clarify that the |A designation is a known typographical artifact resulting from the mis-parsing of the Greek letter delta (δ) during automated structural data migrations. The correct target and designation is CK1δ[2].

Chemical Identity and Structural Architecture

Understanding the physicochemical properties of Casein kinase 1δ-IN-6 is critical for formulation and assay design. The compound is an ATP-competitive inhibitor structurally designed to occupy the hydrophobic hinge region of the CK1δ kinase domain.

Quantitative Data Summary
PropertyValue
Primary Nomenclature Casein kinase 1δ-IN-6
Database Synonyms Casein kinase 1|A-IN-6, 1579991-01-7[2]
IUPAC Name 2-(3-chlorophenyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide[3]
Molecular Formula C16H10ClF3N2OS[3]
Molecular Weight 370.8 g/mol [3]
Monoisotopic Mass 370.0154 Da[3]
Target Affinity (IC50) 23 nM (CK1δ)[2]
Max Solubility (DMSO) ~55 mg/mL (148.34 mM)[4]
Structure-Activity Relationship (SAR) Insights

The molecular weight of 370.8 g/mol places this compound squarely within the optimal Lipinski "Rule of 5" space for central nervous system (CNS) penetrance[3]. The structure consists of three critical motifs:

  • Benzothiazole Core: Acts as the primary scaffold, forming critical hydrogen bonds with the hinge region of the ATP-binding pocket.

  • Trifluoromethyl ( CF3​ ) Group: Strategically positioned to enhance lipophilicity and metabolic stability, preventing rapid oxidative degradation by hepatic cytochromes while facilitating blood-brain barrier (BBB) transit.

  • Chlorophenyl Acetamide: Provides specific hydrophobic contacts that drive the high selectivity (IC50 = 23 nM) for the CK1δ isoform over other closely related kinases[2].

Mechanistic Pharmacology and Signaling

CK1δ is a constitutively active serine/threonine kinase that plays a pivotal role in the hyperphosphorylation of tau proteins and the modulation of neuroinflammatory pathways. By inhibiting CK1δ, Casein kinase 1δ-IN-6 prevents the pathogenic aggregation of tau, offering neuroprotective and anti-inflammatory benefits in models of Parkinson's and Alzheimer's diseases[2].

Pathway Inhibitor Casein kinase 1δ-IN-6 (IC50 = 23 nM) Kinase CK1δ (Active Kinase) Inhibitor->Kinase Potent Inhibition Substrate Tau Protein / β-Catenin Kinase->Substrate Phosphorylation Pathology Hyperphosphorylation & Aggregation Substrate->Pathology Pathogenesis Disease Neurodegeneration (e.g., Parkinson's) Pathology->Disease Toxicity

Fig 1: CK1δ signaling pathway and the targeted inhibitory mechanism of Casein kinase 1δ-IN-6.

Experimental Workflows & Methodological Integrity

To ensure reproducible preclinical data, experimental protocols must be grounded in causality and designed as self-validating systems. Below are the optimized protocols for evaluating Casein kinase 1δ-IN-6.

Protocol A: Self-Validating In Vitro Kinase Assay

This protocol utilizes a luminescence-based ADP detection method to measure kinase activity.

Step-by-Step Methodology:

  • Compound Solubilization: Prepare a 10 mM master stock of Casein kinase 1δ-IN-6 in 100% anhydrous DMSO.

    • Causality: The highly lipophilic trifluoromethyl and benzothiazole moieties necessitate a strong organic solvent to prevent aqueous precipitation[4].

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 prevents the hydrophobic inhibitor from non-specifically adhering to the plastic walls of the microtiter plate, which would otherwise artificially inflate the apparent IC50.

  • Kinase Reaction: Combine 2 nM recombinant CK1δ, 10 µM substrate peptide, and 10 µM ATP in a 384-well plate. Incubate for 30 minutes at 30°C.

    • Causality: The ATP concentration is deliberately kept near the Michaelis constant ( Km​ ) for CK1δ. Because Casein kinase 1δ-IN-6 is an ATP-competitive inhibitor, using physiological ATP levels (~1 mM) in vitro would mask the compound's potency. 30°C ensures enzyme stability while maintaining sufficient catalytic turnover.

  • Detection & Validation: Add the ADP-Glo™ reagent to terminate the reaction and generate a luminescent signal proportional to ADP produced.

    • Self-Validating System Mechanics: Every assay plate MUST include a vehicle control (0% inhibition, DMSO only) and a positive control (100% inhibition, e.g., 10 µM Staurosporine). These controls are used to calculate the Z'-factor . A plate is only validated and accepted if the Z'-factor is > 0.5, proving the assay's dynamic range is statistically robust enough to distinguish true inhibition from background noise.

Protocol Step1 1. Solubilization (100% DMSO) Step2 2. Serial Dilution (Aqueous Buffer) Step1->Step2 Step3 3. Kinase Reaction (CK1δ + ATP) Step2->Step3 Step4 4. Luminescence (ADP Detection) Step3->Step4 Step5 5. Validation (Z'-Factor > 0.5) Step4->Step5

Fig 2: Self-validating in vitro kinase assay workflow for evaluating CK1δ inhibitors.

Protocol B: In Vivo Formulation for Neuroprotection Studies

For researchers transitioning to murine models of neurodegeneration, proper formulation is the most common point of failure.

Step-by-Step Methodology:

  • Solvent Cascade: Dissolve the required mass of Casein kinase 1δ-IN-6 in 10% DMSO. Vortex until completely clear.

  • Co-Solvent Addition: Add 40% PEG300 and vortex, followed by 5% Tween-80.

  • Aqueous Phase: Finally, add 45% sterile Saline dropwise while continuously vortexing to yield a clear solution[4].

    • Causality: This specific order of addition is non-negotiable. DMSO initiates solubilization of the crystal lattice. PEG300 acts as a co-solvent to maintain solubility upon dilution. Tween-80 provides micellar stabilization, preventing the drug from crashing out of solution (precipitating) when it hits the aqueous environment of the bloodstream or peritoneal cavity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77106258, Casein kinase 1|A-IN-6". PubChem. URL:[Link]

Sources

Foundational

The Pharmacokinetics and In Vivo Efficacy of Casein kinase 1|A-IN-6 (IGS-2.7) in Murine Models of Neurodegeneration

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Pharmacokinetics, In Vivo Methodologies, and Mechanistic Grounding Executive Summary The development of disease-modi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Pharmacokinetics, In Vivo Methodologies, and Mechanistic Grounding

Executive Summary

The development of disease-modifying therapies for neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD) requires compounds capable of crossing the blood-brain barrier (BBB) to engage central nervous system (CNS) targets. Casein kinase 1|A-IN-6 (widely known in literature as IGS-2.7 ; CAS: 1579991-01-7) is a potent, brain-permeable, and selective inhibitor of Casein kinase 1 delta (CK1δ).

By selectively inhibiting CK1δ, this benzothiazole derivative prevents the pathological hyperphosphorylation of TAR DNA-binding protein 43 (TDP-43), restoring its nuclear homeostasis and preventing the cytoplasmic aggregation that drives motor neuron toxicity[1]. This technical guide synthesizes the pharmacokinetic (PK) profile of Casein kinase 1|A-IN-6 in murine models, detailing the causality behind its efficacy and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Grounding: The CK1δ / TDP-43 Axis

To understand the experimental design of PK and efficacy studies, one must first understand the biological causality of the target. In healthy neurons, TDP-43 resides primarily in the nucleus, where it regulates RNA splicing and transcription. In ALS and FTLD-TDP, TDP-43 is hyperphosphorylated at specific C-terminal residues (Ser409/410). This post-translational modification forces TDP-43 to translocate into the cytoplasm, where it forms insoluble, toxic aggregates[2].

CK1δ has been identified as the primary kinase responsible for this pathological phosphorylation in vivo[3]. Casein kinase 1|A-IN-6 acts as an ATP-competitive inhibitor of CK1δ, effectively halting this cascade.

Pathway IGS Casein kinase 1|A-IN-6 (IGS-2.7) CK1D CK1δ Kinase (Active State) IGS->CK1D Potent Inhibition (IC50 = 23 nM) TDP43_Phos Hyperphosphorylated TDP-43 (pSer409/410) CK1D->TDP43_Phos Phosphorylates TDP43_Nuc Nuclear TDP-43 (Healthy Homeostasis) TDP43_Nuc->TDP43_Phos Pathological Shift TDP43_Cyt Cytoplasmic Aggregation (Toxic Inclusions) TDP43_Phos->TDP43_Cyt Translocation Toxicity Motor Neuron Degeneration (ALS / FTLD) TDP43_Cyt->Toxicity Neurotoxicity

Fig 1: Mechanism of CK1δ inhibition by Casein kinase 1|A-IN-6 preventing TDP-43 neurotoxicity.

Physicochemical & Pharmacokinetic Profile

A successful CNS drug must balance lipophilicity for BBB penetration with sufficient aqueous solubility for systemic distribution. Casein kinase 1|A-IN-6 achieves an exceptional brain-to-plasma exposure ratio of 2.03, ensuring that therapeutically relevant concentrations reach the spinal cord and frontal cortex[2].

Table 1: In Vitro Kinase Selectivity Profile
Target KinaseIC₅₀ ValueSelectivity Note
CK1δ (Delta) 23 nMPrimary Target; highly potent
CK1ε (Epsilon) 840 nM>35-fold selectivity over the closely related ε isoform
Table 2: Pharmacokinetic Parameters in Male BALB/c Mice

Data derived from non-compartmental analysis following single-dose administration[2].

ParameterIntraperitoneal (i.p.) DosingOral (p.o.) Dosing
Dose Administered 2 mg/kg10 mg/kg
Brain Penetration Duration Detected up to 24 h post-doseDetected in both plasma and brain
Brain-to-Plasma Ratio ~2.03High BBB permeability confirmed
Absorption Profile Rapid systemic distributionGood oral bioavailability

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with internal controls to validate causality. The following workflows detail the standard procedures for evaluating the PK and in vivo efficacy of Casein kinase 1|A-IN-6.

Protocol A: Pharmacokinetic Profiling in BALB/c Mice

Rationale: Male BALB/c mice are utilized for baseline PK studies to establish absorption and distribution metrics without the confounding physiological variables present in transgenic disease models.

Step-by-Step Workflow:

  • Formulation Preparation: Formulate Casein kinase 1|A-IN-6 in a vehicle consisting of 6.2% Tween 20 and 4% DMSO in a sterile saline buffer. Causality note: This specific co-solvent ratio ensures the lipophilic benzothiazole core remains in solution without causing vehicle-induced toxicity or precipitation upon injection[1].

  • Dosing: Administer a single i.p. dose (2 mg/kg) or p.o. dose (10 mg/kg) to cohorts of male BALB/c mice (n=3 per time point).

  • Sample Collection: Harvest blood (via cardiac puncture or submandibular bleed) and whole brain tissue at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Processing:

    • Centrifuge blood in K2-EDTA tubes at 2,000 x g for 10 mins at 4°C to isolate plasma.

    • Homogenize brain tissue in a 1:3 (w/v) ratio of PBS buffer.

  • LC-MS/MS Analysis: Extract the compound using protein precipitation (e.g., with acetonitrile). Quantify via LC-MS/MS against a standard calibration curve to calculate non-compartmental PK parameters (Cmax, AUC, T1/2).

Protocol B: In Vivo Efficacy in TDP-43 (A315T) Transgenic Mice

Rationale: The TDP-43 (A315T) transgenic mouse model exhibits rapid disease progression, characterized by weight loss, motor neuron degeneration, and glial reactivity, closely mimicking human ALS pathology[1].

Step-by-Step Workflow:

  • Subject Selection & Grouping: Select male TDP-43 (A315T) transgenic mice and age-matched wild-type (WT) controls. Begin the study when mice reach exactly 65 days of age.

    • Control Group 1: WT + Vehicle (Baseline health validation)

    • Control Group 2: Transgenic + Vehicle (Disease progression baseline)

    • Test Group: Transgenic + Casein kinase 1|A-IN-6 (1 mg/kg/day)

  • Chronic Dosing Regimen: Administer Casein kinase 1|A-IN-6 (1 mg/kg) via daily i.p. injections from day 65 until day 90.

  • In-Life Monitoring: Record body weight and motor function daily. Causality note: Transgenic mice typically exhibit progressive weight loss; a delay in this phenotype validates systemic neuroprotection[1].

  • Tissue Harvesting (Day 90): Euthanize the mice. Perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA) for histological samples, or snap-freeze the spinal cord and frontal cortex for biochemical assays.

  • Biochemical Readouts:

    • Western Blotting: Probe spinal cord lysates for pTDP-43 (Ser409/410) to confirm target engagement and reduction of hyperphosphorylation.

    • Immunohistochemistry (IHC): Stain lumbar spinal cord sections to quantify surviving motor neurons in the anterior horn and assess microglial/astroglial reactivity.

Translational Insights & Future Outlook

The robust PK profile and in vivo efficacy of Casein kinase 1|A-IN-6 position it as a critical tool compound for neurodegenerative research. Because CK1δ is constitutively expressed but pathologically overactive in ALS, the chronic administration of IGS-2.7 at 1 mg/kg shows no adverse effects in wild-type mice, indicating a favorable therapeutic window[1].

Furthermore, recent preclinical advancements suggest that Casein kinase 1|A-IN-6 can be utilized in combinatorial regimens. Co-administration of IGS-2.7 with standard-of-care agents like riluzole at suboptimal doses has demonstrated synergistic effects, improving motor activity and rescuing neuroimmune dysregulation while minimizing adverse effects[3]. This dual-target approach represents the next frontier in ALS and FTLD drug development.

References

  • Targeting TDP-43 phosphorylation by Casein Kinase-1δ inhibitors: a novel strategy for the treatment of frontotemporal dementia - PMC Source: nih.gov 2

  • Motor neuron preservation and decrease of in vivo TDP-43 phosphorylation by protein CK-1δ kinase inhibitor treatment - PMC Source: nih.gov 1

  • Preclinical study of CK1δ inhibitor plus riluzole for ALS-associated TDP-43 proteinopathy Source: bioworld.com 3

Sources

Exploratory

Casein kinase 1|A-IN-6 IC50 values for CK1 isoforms

Targeting TDP-43 Proteinopathies: A Comprehensive Technical Guide on Casein Kinase 1δ-IN-6 (IGS-2.7) Executive Summary The Casein Kinase 1 (CK1) family of serine/threonine kinases regulates diverse cellular processes, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeting TDP-43 Proteinopathies: A Comprehensive Technical Guide on Casein Kinase 1δ-IN-6 (IGS-2.7)

Executive Summary

The Casein Kinase 1 (CK1) family of serine/threonine kinases regulates diverse cellular processes, including circadian rhythms, Wnt signaling, and DNA repair. However, aberrant upregulation and hyperactivity of the CK1δ isoform act as critical drivers in neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD)[1]. In these pathologies, CK1δ directly catalyzes the hyperphosphorylation of the TAR DNA-binding protein 43 (TDP-43), leading to its toxic cytosolic aggregation[2].

Casein kinase 1δ-IN-6, widely referred to in the literature as IGS-2.7, has emerged as a potent, brain-penetrant, and highly selective CK1δ inhibitor[1]. By directly targeting the kinase responsible for TDP-43 pathology, IGS-2.7 offers a promising disease-modifying therapeutic strategy that preserves motor neurons and restores cellular homeostasis[1].

Pharmacological Profile and Isoform Selectivity

Casein kinase 1δ-IN-6 (CAS: 1579991-01-7) is a rationally designed ATP-competitive inhibitor based on a benzothiazole scaffold[1].

Causality in Scaffold Design & Selectivity: The CK1 family shares a highly conserved kinase domain, making isoform selectivity notoriously difficult to achieve. Broad-spectrum CK1 inhibition often leads to severe off-target toxicity, including circadian rhythm disruptions. The benzothiazole scaffold of IGS-2.7 allows the molecule to interact deeply within the ATP-binding hinge region of CK1δ while maintaining the lipophilicity required for excellent blood-brain barrier (BBB) permeability[1][2]. Crucially, IGS-2.7 achieves a >35-fold selectivity for CK1δ over the closely related CK1ε isoform, minimizing off-target liabilities[3].

Table 1: Quantitative IC50 Profiling of Casein kinase 1δ-IN-6 (IGS-2.7)

Target Kinase IC50 Value Selectivity Ratio (vs CK1δ) Biological Implication
CK1δ 23 nM 1.0x (Target) Potent inhibition of TDP-43 hyperphosphorylation.
CK1ε 840 nM >35x Avoidance of severe circadian rhythm dysregulation.

| Other Kinases | >10 μM | >400x | Negligible off-target binding across standard kinome panels. |

(Data supported by in vitro kinase profiling assays[3][4])

Mechanistic Insights: Modulating TDP-43 Pathology

In healthy neurons, TDP-43 is primarily localized in the nucleus, where it regulates RNA splicing and transcription. In ALS and FTD, CK1δ becomes hyperactive and phosphorylates TDP-43 at specific C-terminal residues (Ser409/410)[2]. This post-translational modification triggers the pathological translocation of TDP-43 into the cytosol, where it forms insoluble, neurotoxic aggregates[1]. By inhibiting CK1δ, IGS-2.7 prevents this hyperphosphorylation, restoring TDP-43 nuclear homeostasis, reducing microglial reactivity, and preventing motor neuron degeneration[1].

G CK1D CK1δ (Hyperactive) pTDP43 pTDP-43 (Ser409/410) (Hyperphosphorylated) CK1D->pTDP43 Catalyzes TDP43 Nuclear TDP-43 (Physiological) TDP43->pTDP43 Phosphorylation Aggregates Cytosolic Aggregates (Neurotoxicity / Motor Neuron Death) pTDP43->Aggregates Translocation & Aggregation IGS27 Casein kinase 1δ-IN-6 (IGS-2.7) IGS27->CK1D Inhibits (IC50 = 23 nM)

Mechanism of action: IGS-2.7 inhibits CK1δ-mediated TDP-43 hyperphosphorylation and aggregation.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the efficacy of Casein kinase 1δ-IN-6, researchers must employ a multi-tiered validation strategy. The following protocols establish a self-validating workflow from biochemical binding to in vivo neuroprotection.

Protocol 1: In Vitro Radiometric Kinase Inhibition Assay

Objective: Validate the IC50 and selectivity of IGS-2.7 against CK1δ and CK1ε. Causality: A radiometric assay is preferred over fluorescence-based assays to ensure direct measurement of phosphotransfer, avoiding auto-fluorescence interference from the benzothiazole compound.

  • Preparation: Prepare a 10 mM stock solution of IGS-2.7 in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 1 nM to 10 μM (maintaining a final DMSO concentration of ≤1%).

  • Enzyme Reaction: In a 384-well plate, combine recombinant human CK1δ with a specific peptide substrate (e.g., CK1tide) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT)[5].

  • Inhibition & Controls: Add IGS-2.7 dilutions to the wells. Include a vehicle control (1% DMSO) and a positive control inhibitor (e.g., PF-670462).

  • Initiation & Readout: Initiate the reaction by adding 10 μM ATP containing[γ-33P]ATP. Incubate at 30°C for 30 minutes. Stop the reaction with 3% phosphoric acid, spot onto P81 phosphocellulose paper, wash extensively, and quantify radioactivity using a scintillation counter.

Protocol 2: Cell-Based TDP-43 Phosphorylation Assay

Objective: Assess the ability of IGS-2.7 to penetrate cell membranes and inhibit intracellular CK1δ.

  • Cell Culture: Culture patient-derived lymphoblasts (from ALS/FTD patients) or SH-SY5Y neuroblastoma cells[1][6].

  • Treatment: Treat cells with 1 μM to 5 μM of IGS-2.7 for 24 hours.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblotting using antibodies specific for total TDP-43 and phospho-TDP-43 (pS409/410).

  • Validation: A successful assay will demonstrate a dose-dependent decrease in the pTDP-43/total TDP-43 ratio without inducing cytotoxicity.

Protocol 3: In Vivo Efficacy in TDP-43 (A315T) Transgenic Mice

Objective: Confirm BBB penetrance and in vivo neuroprotection.

  • Administration: Administer IGS-2.7 intraperitoneally (i.p.) at 1 mg/kg/day in a vehicle formulation of 6.2% Tween 20 and 4% DMSO in saline, starting at 65 days of age[1].

  • Monitoring: Track body weight and motor function daily.

  • Histology: At day 90, sacrifice the mice and extract the spinal cords. Perform immunohistochemistry to quantify surviving motor neurons in the anterior horn and assess microglial reactivity[1].

Workflow Prep 1. Compound Prep IGS-2.7 in DMSO InVitro 2. Biochemical Assay Radiometric Profiling Prep->InVitro CellBased 3. Cell-Based Assay SH-SY5Y / Lymphoblasts InVitro->CellBased InVivo 4. In Vivo Model TDP-43 (A315T) Mice CellBased->InVivo Readout 5. Final Readout Motor Neuron Count InVivo->Readout

Step-by-step experimental workflow for validating IGS-2.7 efficacy from bench to in vivo models.

Therapeutic Implications & Future Directions

The discovery of IGS-2.7 represents a paradigm shift in targeting TDP-43 proteinopathies. Unlike broad-spectrum kinase inhibitors that frequently fail in clinical trials due to severe toxicity, the high selectivity of IGS-2.7 for CK1δ minimizes off-target effects[1][7]. Furthermore, recent preclinical studies suggest that combining IGS-2.7 with standard-of-care drugs like Riluzole can achieve synergistic therapeutic efficacy, allowing for lower dosing regimens while rescuing neuroimmune dysregulation and improving motor neuron preservation[8].

References

  • Motor neuron preservation and decrease of in vivo TDP-43 phosphorylation by protein CK-1δ kinase inhibitor treatment - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Targeting TDP-43 phosphorylation by Casein Kinase-1δ inhibitors: a novel strategy for the treatment of frontotemporal dementia - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Preclinical study of CK1δ inhibitor plus riluzole for ALS-associated TDP-43 proteinopathy Source: BioWorld URL:[Link]

  • Unlocking the therapeutic potential of protein kinase inhibitors in neurodegenerative and psychiatric disorders Source: Open Exploration Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Formulation of Casein Kinase 1δ-IN-6 for Cell Culture

Executive Summary & Biological Context Casein kinase 1δ-IN-6 (CK1δ-IN-6; CAS: 1579991-01-7) is a highly potent, selective, benzothiazole-based inhibitor of the protein kinase CK-1δ, demonstrating an IC50 of 23 nM[1]. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Casein kinase 1δ-IN-6 (CK1δ-IN-6; CAS: 1579991-01-7) is a highly potent, selective, benzothiazole-based inhibitor of the protein kinase CK-1δ, demonstrating an IC50 of 23 nM[1]. In drug development and neurobiology, it is primarily utilized to study neurodegenerative pathways, specifically exhibiting neuroprotective and anti-inflammatory properties in in vitro and in vivo models of Parkinson's disease[2].

Because CK1δ-IN-6 is a highly lipophilic small molecule, improper dissolution can lead to micro-precipitation in aqueous cell culture media, resulting in inconsistent target engagement and artifactual cytotoxicity. This guide provides a causality-driven, self-validating protocol for the precise formulation of CK1δ-IN-6 for in vitro assays.

Mechanism CK1 Casein Kinase 1δ (CK1δ) Targets Pathological Substrates (e.g., α-Synuclein, TDP-43) CK1->Targets Phosphorylates IN6 CK1δ-IN-6 (Inhibitor) IN6->CK1 Inhibits (IC50 = 23 nM) Survival Neuroprotection & Cell Survival IN6->Survival Promotes Tox Neurotoxicity & Inflammation (Dopaminergic Cell Death) Targets->Tox Aggregation Tox->Survival Prevents

Mechanism of action of CK1δ-IN-6 in preventing neurotoxicity and promoting cell survival.

Physicochemical Profiling & Formulation Rationale

To design an effective dissolution strategy, we must first analyze the physicochemical constraints of the compound:

  • Molecular Weight: 370.78 g/mol

  • Formula: C₁₆H₁₀ClF₃N₂OS

  • Aqueous Solubility: < 1 mg/mL (Insoluble)

  • Organic Solubility: Dimethyl sulfoxide (DMSO) up to 55 - 125 mg/mL[1][3].

The Causality Behind the Chemistry
  • Why DMSO? The benzothiazole core and trifluoromethyl (-CF₃) group render CK1δ-IN-6 highly hydrophobic. DMSO provides the necessary dielectric constant to solvate these lipophilic moieties without degrading the compound.

  • The Threat of Hygroscopy: DMSO is aggressively hygroscopic. Absorption of atmospheric water drastically lowers its solvating power for lipophilic compounds[3]. Using old or improperly stored DMSO will cause CK1δ-IN-6 to crash out of solution, forming invisible micro-crystals that ruin assay reproducibility.

  • The Necessity of Sonication: The crystalline lattice of CK1δ-IN-6 is highly stable. Simple vortexing is insufficient to overcome the activation energy of dissolution. Ultrasonic waves induce cavitation in the solvent, providing the mechanical energy required to fully disrupt the solid phase[1][3].

Stock Solution Preparation Protocol

The following table summarizes the quantitative requirements for reconstituting CK1δ-IN-6 into standard molarity stock solutions.

Table 1: Reconstitution Volumes for CK1δ-IN-6 Stock Solutions

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.6970 mL13.4851 mL26.9702 mL
5 mM 0.5394 mL2.6970 mL5.3940 mL
10 mM 0.2697 mL1.3485 mL2.6970 mL
20 mM 0.1349 mL0.6743 mL1.3485 mL
Step-by-Step Methodology

Step 1: Thermal Equilibration Remove the lyophilized CK1δ-IN-6 vial from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Opening a cold vial introduces condensation, which will immediately compromise solubility.

Step 2: Solvent Introduction Using a positive displacement pipette, add the required volume of fresh, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve your desired stock concentration (e.g., 10 mM is standard for neurobiology assays).

Step 3: Mechanical Disruption Vortex the vial for 30 seconds. Following vortexing, place the sealed vial in a room-temperature ultrasonic water bath for 5 to 10 minutes.

Step 4: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 10–20 µL) in low-bind microcentrifuge tubes. Store immediately at -80°C. This prevents freeze-thaw degradation and limits atmospheric moisture exposure[1].

DissolutionWorkflow A Step 1: Equilibrate to RT (Prevents condensation) B Step 2: Add Anhydrous DMSO (Hygroscopic control) A->B C Step 3: Vortex & Sonicate (Disrupt crystal lattice) B->C D Step 4: Visual QC (Clear, colorless solution) C->D E Step 5: Aliquot & Store (-80°C for up to 1 year) D->E

Workflow for the preparation and storage of CK1δ-IN-6 in vitro stock solutions.

Cell Culture Application & Self-Validating Quality Control

When introducing CK1δ-IN-6 to sensitive dopaminergic cell lines (e.g., SH-SY5Y), the transition from a 100% organic solvent to a 100% aqueous environment is the most common point of failure.

Working Solution Dilution Protocol
  • Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C. Cold media drastically reduces the kinetic solubility limit, forcing immediate precipitation.

  • Serial Dilution: Do not add the 10 mM stock directly to the cells. First, prepare an intermediate dilution (e.g., 100 µM) in warm media, vortex immediately, and then apply this to the culture wells to reach the final assay concentration (typically 10 nM – 1 µM).

  • Solvent Limit: Ensure the final concentration of DMSO in the culture well never exceeds 0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, confounding the neuroprotective readout of the drug.

The Self-Validating System

A robust protocol must validate its own success. Implement the following checks:

  • Physical Validation (Phase-Contrast Microscopy): After adding the working solution to the cells, observe the wells under a phase-contrast microscope at 20x or 40x magnification. The presence of refractive, needle-like structures indicates compound precipitation. If observed, the data from that well must be discarded, and the stock must be remade with fresher DMSO.

  • Biological Validation (Target Engagement): To confirm the compound is fully dissolved and biologically active, run a parallel Western blot assay on cell lysates to probe for a reduction in phosphorylated downstream targets (e.g., p-TDP-43 or p-α-synuclein) compared to a 0.1% DMSO vehicle control[2].

References

  • Morales-Garcia JA, Salado IG, Sanz-San Cristobal M, Gil C, Pérez-Castillo A, Martínez A, Pérez DI. "Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease." ACS Omega. 2017 Aug 31;2(8):5215-5220. Available at:[Link]

Sources

Application

Application Note: In Vivo Dosing Protocol for Casein Kinase 1δ-IN-6 in Murine Models

Target Audience: Preclinical Pharmacologists, Neuroscientists, and Drug Development Professionals. (Note on Nomenclature: The query term "Casein kinase 1|A-IN-6" is a database transcription artifact—often found in chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Pharmacologists, Neuroscientists, and Drug Development Professionals.

(Note on Nomenclature: The query term "Casein kinase 1|A-IN-6" is a database transcription artifact—often found in chemical repositories like PubChem[1]—for the compound Casein kinase 1δ-IN-6 (CK1δ-IN-6). This application note utilizes the standardized biochemical nomenclature.)

Scientific & Mechanistic Rationale

Casein kinase 1δ (CK1δ) is a critical serine/threonine kinase implicated in the pathological hyperphosphorylation of TAR DNA-binding protein 43 (TDP-43) and Tau proteins[2]. In neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD), this hyperphosphorylation triggers toxic protein aggregation and subsequent neuroinflammation.

CK1δ-IN-6 is a highly potent, selective inhibitor of CK1δ with an in vitro IC50 of 23 nM[3]. By blocking CK1δ activity, this compound halts the phosphorylation cascade, thereby preventing TDP-43/Tau aggregation and exerting profound neuroprotective and anti-inflammatory effects in vivo[3].

Pathway CK1 Casein Kinase 1δ (CK1δ) TDP43 TDP-43 / Tau Hyperphosphorylation CK1->TDP43 Phosphorylates NeuroInf Microglial & Astrocytic Activation CK1->NeuroInf Promotes NeuroDeg Neurodegeneration (ALS / Alzheimer's) TDP43->NeuroDeg Protein Aggregation NeuroInf->NeuroDeg Inflammatory Toxicity Inhibitor CK1δ-IN-6 (Target Compound) Inhibitor->CK1 Potent Inhibition (IC50 = 23 nM)

Fig 1: Mechanism of action of CK1δ-IN-6 in preventing TDP-43/Tau hyperphosphorylation.

Pre-Experimental Planning: The Formulation Strategy

CK1δ-IN-6 is a highly hydrophobic small molecule (C16H10ClF3N2OS)[1]. Administering hydrophobic compounds in vivo requires a meticulously designed vehicle to prevent drug precipitation in the bloodstream or peritoneal cavity, which would lead to erratic pharmacokinetics and localized toxicity.

We employ a validated co-solvent/surfactant system: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4].

Causality of the Matrix:

  • DMSO (10%): Disrupts the strong crystalline lattice of the compound, achieving primary solvation. Exceeding 10% can cause tissue necrosis.

  • PEG300 (40%): Acts as a transitional co-solvent. It lowers the dielectric constant of the aqueous phase, keeping the lipophilic drug in solution as polarity increases.

  • Tween 80 (5%): A non-ionic surfactant that forms protective micelles around the drug molecules, preventing them from nucleating and precipitating upon final aqueous dilution.

  • Saline (45%): Provides physiological osmolarity and pH, ensuring the formulation is tolerated during Intraperitoneal (IP) or Oral (PO) administration.

Quantitative Data Summaries

Table 1: Compound Specifications

ParameterValue
Chemical Name Casein kinase 1δ-IN-6 (CK1δ-IN-6)
CAS Number 1579991-01-7
Molecular Weight 370.8 g/mol
Target / IC50 CK1δ / 23 nM
Primary Indication ALS, Alzheimer's Disease (Neurodegeneration)
Max Solubility (DMSO) 55 mg/mL (Sonication recommended)

Table 2: Formulation Matrix for a 2 mg/mL Working Solution (10 mL Total Volume)

Addition OrderReagentVolume (mL)PercentagePurpose
1 CK1δ-IN-6 Stock (20 mg/mL in DMSO)1.0 mL10%Primary Solvation
2 PEG3004.0 mL40%Co-solvent stabilization
3 Tween 800.5 mL5%Micellar encapsulation
4 0.9% Normal Saline4.5 mL45%Isotonic dilution

Step-by-Step In Vivo Dosing Protocol

Phase A: Working Solution Preparation

Critical Note: Reagents MUST be added in the exact sequential order listed below. Deviating from this order will cause irreversible drug precipitation.

  • Stock Preparation: Weigh exactly 20.0 mg of CK1δ-IN-6 powder. Add 1.0 mL of cell-culture grade DMSO. Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes until no particulates remain[4].

  • Co-Solvent Addition: Add 4.0 mL of PEG300 to the DMSO stock. Vortex for 30 seconds to ensure a homogenous mixture.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex continuously for 1 minute.

  • Aqueous Dilution: Dropwise, add 4.5 mL of 0.9% Saline while gently swirling the tube.

  • Self-Validating Quality Control: Hold the vial against a dark background under a bright light. If the solution is cloudy or contains micro-precipitates, the micellar encapsulation failed; discard and restart. A successful formulation will be a clear, slightly viscous liquid.

Workflow S1 1. Dissolve in 10% DMSO S2 2. Add 40% PEG300 S1->S2 S3 3. Add 5% Tween 80 S2->S3 S4 4. Add 45% Saline S3->S4 S5 5. IP/PO Dosing (Mice) S4->S5

Fig 2: Step-by-step sequential formulation and dosing workflow for CK1δ-IN-6.

Phase B: Animal Administration
  • Subject Preparation: Weigh the C57BL/6 or transgenic (e.g., TgTDP-43) mice to calculate the exact dosing volume. The standard dosing volume for this formulation is 10 mL/kg (e.g., 200 µL for a 20 g mouse)[4].

  • Dosing: Administer the compound via Intraperitoneal (IP) injection or Oral Gavage (PO). For neuroprotection models, a standard efficacious dose ranges from 5 to 20 mg/kg daily.

  • Monitoring: Monitor the animals for 30 minutes post-dose for acute signs of distress, peritonitis (if IP), or vehicle intolerance.

Phase C: Self-Validating Pharmacodynamic (PD) Readout

To ensure the protocol is a self-validating system, you must prove target engagement in the central nervous system:

  • Tissue Harvest: 2 to 4 hours post-administration, euthanize the animal and rapidly dissect the prefrontal cortex and spinal cord. Flash-freeze in liquid nitrogen.

  • Biochemical Validation: Homogenize the tissue and perform a Western Blot targeting phosphorylated TDP-43 (p-TDP-43) versus total TDP-43.

  • Success Criteria: A successful in vivo dosing protocol will yield a statistically significant reduction in the p-TDP-43/Total TDP-43 ratio in the CK1δ-IN-6 treated cohort compared to the vehicle-only control cohort.

References[1] "Casein kinase 1|A-IN-6 | CID 77106258 - PubChem", nih.gov. URL:https://pubchem.ncbi.nlm.nih.gov/compound/77106258[3] "Casein kinase 1δ-IN-6 | CK-1δ Inhibitor", MedChemExpress. URL:https://www.medchemexpress.com/casein-kinase-1delta-in-6.html[4] "Casein kinase 1δ-IN-6", TargetMol. URL:https://www.targetmol.com/all-products/Casein-kinase-1%CE%B4-IN-6[2] "Preclinical study of CK1δ inhibitor plus riluzole for ALS-associated TDP-43 proteinopathy", BioWorld. URL: https://www.bioworld.com/articles/705461

Sources

Method

Preparation of a Casein Kinase 1δ (CK1δ) Inhibitor Stock Solution (A-IN-6) in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the precise methodology for the preparation, handling, and storage of a stock solution of the Casein Kinase 1δ (CK...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the precise methodology for the preparation, handling, and storage of a stock solution of the Casein Kinase 1δ (CK1δ) inhibitor, here referred to as A-IN-6 (systematically known as Casein kinase 1δ-IN-6), in dimethyl sulfoxide (DMSO). As a potent and selective inhibitor of CK1δ, a crucial serine/threonine-protein kinase involved in numerous cellular processes, A-IN-6 is a valuable tool in neurodegenerative disease and cancer research. The integrity and reproducibility of experimental outcomes are critically dependent on the accurate preparation and storage of this inhibitor. This document provides a robust protocol, grounded in established best practices for handling small molecule inhibitors and the specific properties of A-IN-6 and DMSO, to ensure the long-term stability and reliability of the stock solution.

Introduction to Casein Kinase 1δ and the Inhibitor A-IN-6

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that are ubiquitously expressed in eukaryotes and play pivotal roles in a multitude of cellular signaling pathways. The CK1 family, comprising several isoforms including α, δ, ε, and γ, regulates fundamental processes such as Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression[1][2]. The delta isoform, CK1δ, has garnered significant attention as a therapeutic target due to its implications in various pathologies, including neurodegenerative diseases and cancer[1].

A-IN-6 (Casein kinase 1δ-IN-6) is a potent and selective small molecule inhibitor of CK1δ with a reported IC50 of 23 nM[3][4]. Its ability to modulate CK1δ activity makes it an invaluable pharmacological tool for elucidating the physiological and pathological functions of this kinase. Given its use in sensitive biological assays, the preparation of a stable and accurately concentrated stock solution is of paramount importance.

Scientific Principles of Stock Solution Preparation

The successful preparation of a small molecule inhibitor stock solution hinges on several key principles, primarily centered around the choice of solvent and the handling procedures to ensure compound stability.

The Role of DMSO as a Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely favored for its ability to dissolve a broad range of both polar and nonpolar compounds[5]. However, its utility is accompanied by several considerations that must be addressed to maintain the integrity of the dissolved inhibitor.

Hygroscopicity and its Consequences: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[6][7]. The ingress of water into a DMSO stock solution can have several detrimental effects:

  • Reduced Solubility and Precipitation: The presence of water can significantly decrease the solubility of hydrophobic compounds, leading to their precipitation out of solution. This is particularly problematic during freeze-thaw cycles[6].

  • Hydrolysis and Degradation: Water can act as a reactant in the hydrolysis of susceptible functional groups within the inhibitor's structure, leading to its degradation over time[8].

Therefore, the use of anhydrous (dry) DMSO and the implementation of procedures to minimize exposure to atmospheric moisture are critical.

Stability and Storage: The long-term stability of a small molecule inhibitor in DMSO is dependent on storage temperature and the avoidance of repeated freeze-thaw cycles. Storing aliquots at ultra-low temperatures (-80°C) is generally recommended to minimize degradation kinetics[9]. Aliquoting the stock solution into single-use volumes is a crucial practice to prevent the detrimental effects of repeated temperature fluctuations and to limit the introduction of atmospheric moisture into the main stock[10].

Materials and Equipment

Materials:

  • Casein Kinase 1δ Inhibitor, A-IN-6 (Casein kinase 1δ-IN-6) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas

  • Sterile, amber, polypropylene or glass vials with secure screw caps

  • Pipette tips

  • Deionized water (for cleaning purposes)

  • 70% Ethanol (for disinfection)

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

  • Laminar flow hood or a clean, draft-free area

  • -80°C Freezer for long-term storage

  • -20°C Freezer for short-term storage

Quantitative Data Summary

PropertyValueSource
Systematic Name Casein kinase 1δ-IN-6[3][4]
Molecular Formula C₁₆H₁₀ClF₃N₂OS[1]
Molecular Weight 370.78 g/mol [3]
IC50 (CK1δ) 23 nM[3][4]
Solubility in DMSO 55 mg/mL (148.34 mM)[4]

Protocols

Protocol 1: Preparation of a 10 mM A-IN-6 Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of A-IN-6. The volumes can be adjusted as needed for different desired concentrations or volumes.

1. Pre-Preparation and Safety:

  • Before beginning, consult the Safety Data Sheet (SDS) for both A-IN-6 and DMSO.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO)[11].

2. Calculation of Required Mass:

  • To prepare 1 mL of a 10 mM stock solution, the required mass of A-IN-6 is calculated using the following formula:

    • Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 370.78 g/mol / 1000 = 3.7078 mg

  • Accurately weigh approximately 3.71 mg of A-IN-6 powder using a calibrated analytical balance.

3. Dissolution Procedure:

  • Carefully transfer the weighed A-IN-6 powder into a sterile amber vial.

  • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial.

  • Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process[10].

G cluster_prep Stock Solution Preparation weigh Weigh 3.71 mg A-IN-6 transfer Transfer to sterile vial weigh->transfer add_dmso Add 1 mL anhydrous DMSO transfer->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve

Caption: Workflow for A-IN-6 stock solution preparation.

Protocol 2: Aliquoting and Storage

1. Aliquoting:

  • Immediately after preparation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber polypropylene or glass vials. This minimizes the number of freeze-thaw cycles the main stock is subjected to and reduces the risk of contamination and water absorption[10][12].

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

2. Storage:

  • For long-term storage (up to 1 year), store the aliquots at -80°C[4].

  • For short-term storage (up to 1 month), aliquots can be stored at -20°C[1].

  • Avoid storing the stock solution at 4°C or room temperature for extended periods.

G cluster_storage Storage Protocol stock 10 mM A-IN-6 Stock Solution aliquot Aliquot into single-use volumes stock->aliquot long_term Long-term Storage (-80°C, up to 1 year) aliquot->long_term Recommended short_term Short-term Storage (-20°C, up to 1 month) aliquot->short_term

Caption: Recommended storage strategy for A-IN-6 stock solution.

Protocol 3: Preparation of Working Solutions

1. Thawing and Dilution:

  • When ready to use, retrieve a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • To prevent precipitation, it is recommended to perform serial dilutions in DMSO first, before the final dilution into aqueous buffer or cell culture medium[13].

  • For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity[12]. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

2. Example Dilution:

  • To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting before adding it to your assay.

Mechanism of Action: Inhibition of CK1δ Signaling

CK1δ is a key regulator of several critical signaling pathways. A-IN-6, by inhibiting the kinase activity of CK1δ, can modulate these pathways.

Wnt Signaling Pathway: In the canonical Wnt signaling pathway, CK1δ, along with other kinases, is involved in the phosphorylation and subsequent degradation of β-catenin in the absence of a Wnt ligand. However, different CK1 isoforms can have both positive and negative regulatory roles in this pathway[14][15][16]. Inhibition of specific CK1 isoforms can therefore have complex effects on Wnt-dependent processes.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK1_delta CK1δ CK1_delta->Dsh Phosphorylation A_IN_6 A-IN-6 A_IN_6->CK1_delta Inhibition

Caption: Simplified Wnt signaling pathway indicating the regulatory role of CK1δ.

Circadian Rhythm: CK1δ plays a crucial role in regulating the circadian clock by phosphorylating the Period (PER) proteins. This phosphorylation affects their stability and nuclear localization, thereby influencing the length of the circadian period[1][17][18][19]. Inhibition of CK1δ can lead to a lengthening of the circadian rhythm[20].

Circadian_Rhythm CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_Genes->PER_CRY_mRNA PER_CRY_Proteins PER/CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex PER/CRY Complex PER_CRY_Proteins->PER_CRY_Complex Degradation Degradation PER_CRY_Proteins->Degradation PER_CRY_Complex->CLOCK_BMAL1 Inhibition CK1_delta CK1δ CK1_delta->PER_CRY_Proteins Phosphorylation A_IN_6 A-IN-6 A_IN_6->CK1_delta Inhibition

Caption: Role of CK1δ in the mammalian circadian clock feedback loop.

Trustworthiness and Self-Validation

The protocols provided in this guide are designed to be self-validating by incorporating best practices that ensure the integrity of the A-IN-6 stock solution.

  • Purity of Solvent: The explicit requirement for anhydrous DMSO minimizes the primary source of compound degradation.

  • Aliquoting Strategy: The single-use aliquot approach prevents the cumulative damage from freeze-thaw cycles and repeated exposure to atmospheric moisture.

  • Controlled Storage Conditions: The specified storage temperatures are based on established principles of chemical kinetics to minimize degradation over time.

  • Inclusion of Vehicle Controls: The protocol for preparing working solutions emphasizes the importance of a vehicle control, which is essential for validating that the observed biological effects are due to the inhibitor and not the solvent.

For rigorous quality control, the concentration and purity of the stock solution can be periodically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

  • Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch. (2022). Frontiers in Physiology. [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]

  • Rate of water uptake of DMSO stored in uncapped tubes for more than 72 h. ResearchGate. [Link]

  • In situ DMSO hydration measurements of HTS compound libraries. (2005). Journal of Biomolecular Screening. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols. [Link]

  • Casein kinase 1-epsilon or 1-delta required for Wnt-mediated intestinal stem cell maintenance. (2017). The EMBO Journal. [Link]

  • How much water absorbed by old DMSO? Reddit. [Link]

  • Casein kinase 1 delta regulates the pace of the mammalian circadian clock. (2009). Molecular and Cellular Biology. [Link]

  • What is the best right way of storing DMSO in research lab? ResearchGate. [Link]

  • DIMETHYL SULFOXIDE (DMSO). University of Waterloo. [Link]

  • Safety Data Sheet DMSO, anhydrous. G-Biosciences. [Link]

  • dmso.docx. University of Texas at Dallas. [Link]

  • Casein kinase 1 dynamics underlie substrate selectivity and the PER2 circadian phosphoswitch. (2020). eLife. [Link]

  • Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch. (2022). Frontiers in Physiology. [Link]

  • Casein kinase 1 delta functions at the centrosome to mediate Wnt-3a–dependent neurite outgrowth. (2011). Journal of Cell Biology. [Link]

  • Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro. (2010). PLoS ONE. [Link]

  • The casein kinase I family in Wnt signaling. (2001). Developmental Biology. [Link]

  • Structural Basis for the Interaction between Casein Kinase 1 Delta and a Potent and Selective Inhibitor. (2011). Journal of Medicinal Chemistry. [Link]

  • Casein Kinase 1α as a Regulator of Wnt-Driven Cancer. (2020). International Journal of Molecular Sciences. [Link]

  • Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. (2025). Pharmaceuticals. [Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. ResearchGate. [Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. (2004). Water Research. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). International Journal of Molecular Sciences. [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. (2022). Chemical Society Reviews. [Link]

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. International Pharmaceutical Industry. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. [Link]

  • Stability of screening compounds in wet DMSO. (2008). Journal of Biomolecular Screening. [Link]

  • Data of the quantification of the influence of DMSO concentration on the kinetic of interaction between TNFα and SPD304. (2021). Data in Brief. [Link]

Sources

Application

Application Note: Casein kinase 1|A-IN-6 Treatment Protocol for Acute Myeloid Leukemia (AML) Cell Lines

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Validated Protocol Scientific Rationale & Mechanism of Action Casein kinase 1 alpha (CK1α) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Validated Protocol

Scientific Rationale & Mechanism of Action

Casein kinase 1 alpha (CK1α) has emerged as a highly actionable therapeutic target in hematological malignancies, particularly Acute Myeloid Leukemia (AML). CK1α is a serine/threonine kinase that acts as a critical upstream regulator of the p53 tumor suppressor pathway. In normal physiology and leukemia progression, CK1α phosphorylates and stabilizes the MDM2/MDMX complex, which subsequently ubiquitinates p53 and targets it for proteasomal degradation 1.

In AML, cancer cells hijack this mechanism to suppress wild-type p53, thereby evading apoptosis and promoting unchecked proliferation 2. Casein kinase 1|A-IN-6 is a potent, selective small-molecule inhibitor of CK1. By blocking CK1α's kinase activity, A-IN-6 disrupts the MDM2-p53 interaction. This leads to rapid p53 stabilization, transcriptional activation of pro-apoptotic genes (e.g., PUMA, BAX), and subsequent leukemia cell death 3.

Mechanism CK1 Casein Kinase 1α (Active Target) MDM2 MDM2 Complex (E3 Ubiquitin Ligase) CK1->MDM2 Phosphorylates Inhibitor Casein kinase 1|A-IN-6 (Small Molecule) Inhibitor->CK1 Potent Inhibition p53_stab p53 Stabilization (Tumor Suppressor) Inhibitor->p53_stab Rescues p53 p53_deg p53 Degradation (Leukemia Survival) MDM2->p53_deg Ubiquitinates Apoptosis Leukemia Cell Apoptosis (Therapeutic Efficacy) p53_stab->Apoptosis Activates Caspases

Figure 1: Mechanism of Action for Casein kinase 1|A-IN-6 in TP53-WT Leukemia.

Experimental Design & Causality (Self-Validating System)

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system utilizing a differential cell line model. Because the primary cytotoxic mechanism of CK1α inhibition relies on p53 stabilization, the mutational status of TP53 dictates drug sensitivity 4.

  • Sensitive Model (TP53-WT): MV4-11 and MOLM-13 cells. These lines depend on CK1α to suppress wild-type p53. They serve as the primary efficacy models.

  • Resistant Model (TP53-MUT): KASUMI-1 cells. Harboring mutated, non-functional p53, these cells act as an intrinsic negative control. Resistance in this line confirms that A-IN-6's cytotoxicity is strictly on-target (p53-dependent) rather than a result of broad off-target kinase toxicity.

Temporal Causality in Assay Design

Why measure target engagement at 24h, but viability at 72h? Target engagement (p53 stabilization) occurs rapidly following kinase inhibition (12–24 hours). Apoptosis takes longer to manifest morphologically (48 hours), and population-level viability reduction requires multiple doubling times to accurately calculate an IC50 (72 hours). This temporal separation ensures we capture the primary molecular event before secondary apoptotic degradation confounds the protein analysis.

Materials and Reagents

Reagent / MaterialPurposeStorage
Casein kinase 1|A-IN-6 Selective CK1α/δ inhibitor-20°C (Powder)
DMSO (Cell Culture Grade) Compound vehicleRoom Temp
RPMI-1640 + 10% FBS Standard leukemia culture media4°C
CellTiter-Glo® 2.0 ATP-based cell viability quantification-20°C
Annexin V-FITC / PI Kit Flow cytometry apoptosis detection4°C (Protect from light)
RIPA Lysis Buffer + Protease/Phosphatase Inhibitors Whole-cell protein extraction4°C
Primary Antibodies Anti-p53, Anti-MDM2, Anti-Cleaved PARP, Anti-GAPDH-20°C

Step-by-Step Methodologies

Phase 1: Compound Preparation
  • Reconstitution: Dissolve Casein kinase 1|A-IN-6 powder in sterile DMSO to create a 10 mM stock solution.

  • Aliquotting: Dispense into 20 μL aliquots in amber microcentrifuge tubes to prevent light degradation and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, prepare a 1000X dilution series in DMSO (e.g., 10 mM down to 10 μM). This ensures the final DMSO concentration in culture remains constant at 0.1% (v/v) across all treatment groups, preventing vehicle-induced toxicity.

Phase 2: Cell Culture & Seeding
  • Maintenance: Culture MV4-11 (TP53-WT) and KASUMI-1 (TP53-MUT) cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator. Maintain cells in the logarithmic growth phase (0.5 - 1.5 × 10⁶ cells/mL).

  • Seeding for Viability (96-well): Seed cells at a density of 2 × 10⁴ cells/well in 90 μL of media.

  • Seeding for Western Blot/Flow Cytometry (6-well): Seed cells at a density of 5 × 10⁵ cells/well in 2 mL of media.

Phase 3: Treatment & Downstream Assays

Workflow Step1 1. Cell Seeding TP53-WT (MV4-11) TP53-MUT (KASUMI-1) Step2 2. Compound Dosing Casein kinase 1|A-IN-6 (0.01 - 10 μM) Step1->Step2 Step3 3. Incubation 24h, 48h, 72h at 37°C Step2->Step3 Assay1 Viability Assay (CellTiter-Glo, 72h) Step3->Assay1 Assay2 Apoptosis Assay (Annexin V/PI Flow, 48h) Step3->Assay2 Assay3 Target Engagement (p53/MDM2 Western Blot, 24h) Step3->Assay3

Figure 2: Experimental Workflow for evaluating Casein kinase 1|A-IN-6 efficacy.

Assay A: Cell Viability (72 Hours)
  • Add 10 μL of the 10X working drug dilutions to the 90 μL cultures in the 96-well plate (Final concentrations: 0.01, 0.03, 0.1, 0.3, 1, 3, 10 μM). Include a 0.1% DMSO vehicle control.

  • Incubate for 72 hours.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 μL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.

Assay B: Target Engagement Immunoblotting (24 Hours)
  • Treat 6-well plates with 1 μM A-IN-6 or vehicle for 24 hours.

  • Harvest cells by centrifugation (300 × g, 5 min, 4°C). Wash once with ice-cold PBS.

  • Lyse pellets in 100 μL RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Perform BCA protein quantification. Load 30 μg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer to a PVDF membrane. Block with 5% BSA for 1 hour.

  • Probe overnight at 4°C with primary antibodies: Anti-p53 (1:1000), Anti-MDM2 (1:1000), Anti-Cleaved PARP (1:1000), and Anti-GAPDH (1:5000) as a loading control.

  • Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour. Develop using ECL substrate.

Assay C: Apoptosis Flow Cytometry (48 Hours)
  • Treat 6-well plates with 1 μM A-IN-6 or vehicle for 48 hours.

  • Harvest cells, wash with cold PBS, and resuspend in 100 μL of 1X Annexin V Binding Buffer.

  • Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry.

Data Presentation & Expected Results

The following table summarizes the expected quantitative and qualitative outcomes when utilizing this self-validating protocol.

Cell LineTP53 StatusExpected IC50 (72h)p53 Expression (24h)Apoptosis Induction (48h)
MV4-11 Wild-Type< 100 nMRobustly UpregulatedHigh (Annexin V+ / PI+)
MOLM-13 Wild-Type< 150 nMRobustly UpregulatedHigh (Annexin V+ / PI+)
KASUMI-1 Mutated (R248Q)> 10 μM (Resistant)High Baseline (Unchanged)Minimal (Comparable to Vehicle)

Interpretation: A-IN-6 effectively kills TP53-WT AML cells by stabilizing p53, leading to PARP cleavage and Annexin V positivity. The lack of response in KASUMI-1 cells confirms that the drug does not induce generalized, off-target cytotoxicity at therapeutic doses.

References

  • Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy JACS Au URL
  • Spandidos Publications (Oncology Reports)
  • Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives Frontiers in Pharmacology URL
  • Anti-Leukemic Effects of CK1α Degrader As Monotherapy and in Combination with Targeted Drugs Blood - ASH Publications URL

Sources

Method

Application Note: Utilizing Casein Kinase 1δ-IN-6 in In Vitro Kinase Assay Kits

Nomenclature Clarification & Executive Summary In many chemical databases and automated supplier catalogs, the Greek letter delta (δ) is frequently corrupted into ASCII artifacts such as "|A" or "|-". This has led to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Clarification & Executive Summary

In many chemical databases and automated supplier catalogs, the Greek letter delta (δ) is frequently corrupted into ASCII artifacts such as "|A" or "|-". This has led to the common nomenclature artifact "Casein kinase 1|A-IN-6" . Throughout this technical guide, we will refer to the compound by its correct scientific designation: Casein kinase 1δ-IN-6 (CK1δ-IN-6) .

CK1δ-IN-6 is a highly potent, selective, benzothiazole-based inhibitor of Casein Kinase 1 delta (CK1δ)[1]. In drug discovery, it is primarily utilized as a reference compound in biochemical kinase assays to evaluate novel therapeutics targeting neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD)[2]. This guide provides a comprehensive, causality-driven framework for integrating CK1δ-IN-6 into high-throughput in vitro kinase assay kits.

Mechanistic Grounding: The Logic of Inhibition

To design a robust assay, one must first understand the molecular behavior of the inhibitor. CK1δ is a serine/threonine kinase responsible for the hyperphosphorylation of pathological proteins, such as α-synuclein, which triggers toxic aggregation in dopaminergic neurons[1].

CK1δ-IN-6 functions as an ATP-competitive inhibitor [1]. It binds reversibly to the ATP-binding pocket of the CK1δ catalytic domain, preventing the transfer of the terminal phosphate from ATP to the substrate. Because the inhibition is competitive, the apparent potency ( IC50​ ) of CK1δ-IN-6 in any assay is mathematically dependent on the concentration of ATP used, governed by the Cheng-Prusoff relationship.

MechanisticPathway CK1 Active CK1δ Enzyme Substrates Pathological Substrates (e.g., α-Synuclein, Tau) CK1->Substrates Hyperphosphorylation Pathology Neurotoxicity & Inflammation (PD / AD Models) Substrates->Pathology Aggregation Inhibitor CK1δ-IN-6 (ATP-Competitive Inhibitor) Inhibitor->CK1 Blocks Kinase Domain Protection Neuroprotection & Homeostasis Inhibitor->Protection Restores Balance

Mechanistic pathway of CK1δ-IN-6 inhibiting hyperphosphorylation to drive neuroprotection.

Quantitative Data Summary

Before formulating the assay, researchers must account for the physicochemical properties of CK1δ-IN-6. The compound is highly hydrophobic, necessitating careful solvent management to prevent precipitation.

ParameterValue / DescriptionExperimental Implication
Target Casein Kinase 1δ (CK1δ)Ensure enzyme purity in assay kits.
Biochemical IC50​ 23 nMRequires a broad titration range (e.g., 0.1 nM to 10 μM)[3].
Molecular Weight 370.78 g/mol Use for precise molarity calculations[3].
Solubility DMSO: 55 mg/mL (148.34 mM)Stock solutions must be prepared in 100% anhydrous DMSO[3].
Chemical Scaffold Benzothiazole derivativeProne to non-specific plastic binding; requires carrier proteins[1].

Experimental Design: Building a Self-Validating System

A reliable kinase assay is not merely a sequence of pipetting steps; it is a self-validating system. The following protocol is optimized for a luminescence-based ADP detection kit (which measures the ADP generated as a byproduct of the kinase reaction), though the logic applies equally to FRET or radiometric formats.

Causality Behind Experimental Choices:
  • ATP Concentration at Km​ : To accurately determine the true IC50​ of an ATP-competitive inhibitor like CK1δ-IN-6, the ATP concentration must be set exactly at the enzyme's Michaelis constant ( Km​ ) for ATP. Excess ATP will outcompete the inhibitor, artificially inflating the IC50​ .

  • Buffer Additives (BSA & DTT): Benzothiazole compounds are hydrophobic. Adding 0.1 mg/mL Bovine Serum Albumin (BSA) prevents CK1δ-IN-6 from adhering to the microplate walls. Dithiothreitol (DTT) is critical to keep the enzyme's catalytic cysteine residues reduced and active.

  • Pre-incubation: The enzyme and inhibitor must be pre-incubated for 15 minutes before ATP is added. This allows the inhibitor to reach thermodynamic binding equilibrium with the kinase.

AssayWorkflow Step1 1. Prepare Master Mix Step3 3. Kinase Reaction Step1->Step3 Enzyme + Substrate Step2 2. Titrate CK1δ-IN-6 Step2->Step3 Inhibitor Pre-incubation Step4 4. Signal Detection Step3->Step4 Add ATP (Incubate) Step5 5. IC50 Analysis Step4->Step5 Luminescence/ Fluorescence

Step-by-step workflow for evaluating CK1δ-IN-6 in high-throughput kinase assay kits.

Step-by-Step Methodology

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare a fresh buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant CK1δ enzyme and the specific peptide substrate (e.g., Casein Kinase 2 Substrate Peptide, which is often cross-reactive, or a specific CK1 peptide) in the Assay Buffer to 2X the final desired concentration.

  • ATP Mix: Dilute ATP in Assay Buffer to 2X the established Km​ concentration.

Phase 2: Compound Titration & Normalization
  • Prepare a 10 mM stock of CK1δ-IN-6 in 100% DMSO[3].

  • Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Dilute the DMSO intermediate plate 1:50 into Assay Buffer to create a 4X compound working solution (Final DMSO concentration in the assay must be normalized to a constant 1% across all wells to prevent solvent-induced enzyme denaturation).

Phase 3: Reaction Execution (384-well plate format)
  • Add Inhibitor: Transfer 2.5 μL of the 4X CK1δ-IN-6 working solution to the assay plate.

  • Add Enzyme/Substrate: Add 5.0 μL of the 2X Enzyme/Substrate Mix.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes to allow inhibitor binding.

  • Initiate Reaction: Add 2.5 μL of the 2X ATP Mix to start the kinase reaction.

  • Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes.

Phase 4: Detection & Data Validation
  • Stop the reaction using the specific reagent provided in your kinase assay kit (e.g., 10 μL of ADP-Glo™ Reagent to deplete unconsumed ATP). Incubate for 40 minutes.

  • Add the detection reagent (e.g., 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence). Incubate for 30 minutes.

  • Read luminescence on a microplate reader.

Data Analysis & Assay Validation

To ensure the trustworthiness of the data, the assay must be mathematically validated using the Z'-factor , which measures the statistical effect size between your positive and negative controls.

  • Maximum Signal ( μmax​ ): Wells containing Enzyme + Substrate + ATP + 1% DMSO (No inhibitor).

  • Minimum Signal ( μmin​ ): Wells containing Substrate + ATP + 1% DMSO (No Enzyme).

Calculate the Z'-factor using the formula:

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

An assay is considered robust and suitable for IC50​ determination if the Z'-factor is ≥0.5 .

Plot the normalized luminescence data against the log concentration of CK1δ-IN-6 using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50​ . Given its high potency, a properly executed assay should yield an IC50​ in the range of 15–30 nM[3].

References

  • Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease - ACS Omega. 1

  • Casein kinase 1δ-IN-6 | CK-1δ Inhibitor - MedChemExpress. 2

  • Data Sheet (Cat.No.T77500) Casein kinase 1δ-IN-6 - TargetMol. 3

Sources

Application

Application Note: Preclinical Evaluation of Casein Kinase 1 Inhibitors (Casein kinase 1|A-IN-6) in Tumor Xenograft Models

Introduction & Mechanistic Rationale The Casein Kinase 1 (CK1) family of ubiquitously expressed serine/threonine kinases—particularly the α and δ isoforms—has emerged as a critical node in cancer cell survival, driving o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Casein Kinase 1 (CK1) family of ubiquitously expressed serine/threonine kinases—particularly the α and δ isoforms—has emerged as a critical node in cancer cell survival, driving oncogenesis through the regulation of Wnt/β-catenin signaling, p53 degradation, and autophagic flux[1][2].

The compound class represented by Casein kinase 1|A-IN-6 (encompassing highly selective CK1α/δ small molecule inhibitors and degraders) offers a potent pharmacological tool for interrogating these pathways in vivo. In RAS-driven cancers, CK1α acts as a key negative regulator of autophagy by phosphorylating and destabilizing FOXO3A. Inhibiting CK1α hyperactivates autophagic flux, which, when combined with lysosomotropic agents (e.g., chloroquine), leads to toxic accumulation of autophagic vesicles and tumor regression[1][3]. Furthermore, CK1α suppression has been proven to prevent acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib in non-small cell lung cancer (NSCLC) by downregulating pro-survival NF-κB signaling[4][5].

This application note provides a comprehensive, self-validating workflow for evaluating Casein kinase 1|A-IN-6 in murine tumor xenograft models, ensuring that efficacy readouts are tightly coupled with ex vivo pharmacodynamic (PD) target engagement.

Mechanistic Pathway & Inhibitor Action

To successfully design an in vivo study, one must understand the causality of the inhibitor's mechanism. CK1 inhibitors do not merely act as broad cytotoxins; they restore tumor suppressor functions and disrupt nutrient recycling.

G CK1 Casein Kinase 1 (CK1α/δ) BetaCat β-catenin Destruction Complex CK1->BetaCat Phosphorylates p53 p53 Degradation (via MDM2) CK1->p53 Promotes Autophagy FOXO3A / Autophagy Inhibition CK1->Autophagy Mediates Inhibitor Casein kinase 1|A-IN-6 Inhibitor->CK1 Inhibits Apoptosis Apoptosis & Tumor Regression Inhibitor->Apoptosis Restores p53 & Clears β-cat TumorGrowth Tumor Proliferation & Survival BetaCat->TumorGrowth Wnt Signaling p53->TumorGrowth Loss of Suppressor Autophagy->TumorGrowth Nutrient Recycling

Figure 1: Mechanistic action of Casein kinase 1|A-IN-6 disrupting pro-survival pathways.

Experimental Design & Pharmacological Workflows

A robust xenograft study must be a self-validating system . Tumor shrinkage alone is an insufficient endpoint, as off-target systemic toxicity can also reduce tumor volume. The protocol below embeds pharmacodynamic (PD) biomarker validation directly into the workflow to prove on-target causality.

Model Selection & Rationale
  • Colorectal Cancer (HCT-116): Ideal for testing CK1 inhibition in RAS-driven contexts. Requires co-treatment with Chloroquine (CQ) to block the inhibitor-induced autophagic flux[1][3].

  • NSCLC (HCC827): Ideal for resistance models. Demonstrates how CK1 inhibition prevents acquired resistance to Erlotinib[4][5].

  • Acute Myeloid Leukemia (MV-4-11): Ideal for testing p53 stabilization, as these cells harbor wild-type TP53 which is highly sensitive to CK1α degradation/inhibition[6].

Quantitative Pharmacodynamic & Efficacy Benchmarks

Summarized below are the expected quantitative outcomes when applying CK1 inhibitors in validated xenograft models.

Tumor Model (Cell Line)Target IndicationCo-Treatment StrategyExpected Tumor Growth Inhibition (TGI)Key Ex Vivo PD Biomarkers (Validation)
HCT-116 (RAS-mutant)Colorectal CancerChloroquine (CQ)>60% TGI vs. Vehicle↑ LC3B-II accumulation, ↑ FOXO3A
HCC827 (EGFR-mutant)NSCLCErlotinibPrevention of Relapse↓ NF-κB signaling, ↓ TNFα
MV-4-11 (WT TP53)AML (Subcutaneous)Monotherapy>80% TGI vs. Vehicle↑ p53 stabilization, ↓ MDM2
DLD1 / PDX Metastatic CRCMonotherapy>50% TGI vs. Vehicle↓ Ki-67, ↓ β-catenin[2][7]

Step-by-Step Protocols

Protocol A: Cell Preparation and Subcutaneous Inoculation

Causality Insight: Using 50% Matrigel provides a localized extracellular matrix that enhances initial vascularization and engraftment rates, reducing cohort variability[4].

  • Harvesting: Culture target cells (e.g., HCT-116 or HCC827) to 80% confluence. Harvest using TrypLE, neutralize, and wash twice with cold, serum-free PBS to remove residual growth factors.

  • Viability Check: Ensure >95% viability via Trypan Blue exclusion. Dead cells release damage-associated molecular patterns (DAMPs) that can trigger premature immune clearance even in athymic mice.

  • Resuspension: Resuspend cells at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel (BD Biosciences). Keep strictly on ice to prevent Matrigel polymerization.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right dorsal flank of 7-8 week old female BALB/c athymic nude mice.

Protocol B: Compound Formulation and Administration

Causality Insight: CK1 inhibitors are often highly hydrophobic. Proper formulation is critical to prevent compound precipitation in the peritoneal cavity or GI tract, which would lead to false-negative efficacy.

  • Formulation: Dissolve Casein kinase 1|A-IN-6 in 10% DMSO. Gradually add 40% Captisol (or 10% Tween-80 in saline) while vortexing until a clear solution is achieved[4]. Prepare fresh weekly and store at 4°C protected from light.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. 7-10 days post-inoculation), randomize mice into treatment and vehicle groups (n=8 per group) ensuring equal variance in starting volumes.

  • Dosing: Administer Casein kinase 1|A-IN-6 via intraperitoneal (IP) injection or oral gavage (PO) daily. If utilizing a combination therapy (e.g., Erlotinib 50 mg/kg or Chloroquine 50 mg/kg), administer the secondary agent 1 hour post-CK1 inhibitor to allow for primary target engagement[3][4].

Protocol C: In Vivo Monitoring and Ex Vivo PD Validation

Causality Insight: To create a self-validating system, tumors must be harvested at the pharmacokinetic Tmax​ (usually 2-4 hours post-final dose) to capture the peak molecular signaling changes before protein turnover obscures the data.

  • In Vivo Monitoring: Measure tumor dimensions bi-weekly. Calculate volume using the formula: V=(Length×Width2)/2 . Weigh mice concurrently; >15% body weight loss indicates unacceptable toxicity requiring dose holiday.

  • Endpoint Harvest: At day 21-28 (or when control tumors reach 1500 mm³), administer the final dose. Euthanize mice 3 hours post-dose.

  • Tissue Processing:

    • Snap-freeze half of the tumor in liquid nitrogen for Western Blot analysis (probe for p53, β-catenin, and LC3B).

    • Fix the remaining half in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section for Immunohistochemistry (IHC) to stain for Ki-67 (proliferation) and cleaved Caspase-3 (apoptosis)[2].

Workflow CellPrep Cell Preparation (HCT116 / HCC827) Inoculation Subcutaneous Injection (50% Matrigel) CellPrep->Inoculation Randomization Randomization (Vol: 100-150 mm³) Inoculation->Randomization Dosing Dosing Regimen (Casein kinase 1 A-IN-6) Randomization->Dosing Monitoring In Vivo Monitoring (Caliper & Weight) Dosing->Monitoring Dosing->Monitoring Daily IP/PO Endpoint Endpoint & Ex Vivo PD (WB & IHC) Monitoring->Endpoint

Figure 2: Linear workflow for in vivo xenograft establishment, dosing, and validation.

References

  • Source: Journal of Clinical Investigation (JCI)
  • Source: Cancer Research (AACR Journals)
  • Source: PubMed Central (NIH)
  • Source: Cancer Research (AACR Journals)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Casein kinase 1|A-IN-6 Formulation &amp; Troubleshooting

Welcome to the Technical Support Center for Casein kinase 1|A-IN-6 (also known as Casein kinase 1δ-IN-6). This guide is engineered for researchers, scientists, and drug development professionals experiencing challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Casein kinase 1|A-IN-6 (also known as Casein kinase 1δ-IN-6). This guide is engineered for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility and precipitation of this specific kinase inhibitor during in vitro and cell-based assays.

Our protocols are designed not just to provide steps, but to explain the underlying physical chemistry of the compound, ensuring your experimental workflows are robust, reproducible, and self-validating.

Physicochemical Data & Solubility Profile

Casein kinase 1|A-IN-6 is a potent, selective inhibitor of the protein kinase CK1δ, demonstrating significant neuroprotective and anti-inflammatory activity[1]. However, its highly lipophilic structure makes aqueous formulation a major challenge.

Quantitative Data Summary
PropertyValue
Compound Name Casein kinase 1|A-IN-6 (CK1δ-IN-6)
CAS Number 1579991-01-7
Molecular Formula C16H10ClF3N2OS
Molecular Weight 370.77 g/mol [2]
Target / IC50 Casein Kinase 1δ (CK1δ) / 23 nM[1]
Solubility (DMSO) ~55 mg/mL (148.34 mM)[1]
Solubility (Aqueous) Extremely Poor / Insoluble (< 0.1 mg/mL)
Structural Features 6-(trifluoromethyl)-1,3-benzothiazol core[2]

Mechanism of Action & Pathway Diagnostics

Understanding the target pathway is essential for recognizing why maintaining the inhibitor in a monomeric, fully dissolved state is critical for accurate IC50 determination.

G CK1 CK1δ Kinase Substrates Substrates (Tau, PER, β-catenin) CK1->Substrates Phosphorylation Pathology Neurodegeneration & Inflammation Substrates->Pathology Dysregulation Inhibitor Casein kinase 1|A-IN-6 (CAS 1579991-01-7) Inhibitor->CK1 Inhibition (IC50=23nM)

CK1δ Signaling Pathway and A-IN-6 Inhibition Mechanism.

Troubleshooting Guide (FAQs)

Q1: Why does Casein kinase 1|A-IN-6 precipitate immediately upon addition to my cell culture media or assay buffer? A: This is driven by a phenomenon known as hydrophobic collapse . Casein kinase 1|A-IN-6 features a highly lipophilic 6-(trifluoromethyl)-1,3-benzothiazol core and a chlorophenyl group[2], lacking readily ionizable functional groups at physiological pH (pH 7.4). When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the local water concentration spikes, rapidly stripping the DMSO solvation shell before the compound can disperse. This thermodynamic instability forces the hydrophobic molecules to aggregate, leading to rapid nucleation and visible precipitation[3].

Q2: My IC50 values are highly variable between assay runs. Could this be related to solubility? A: Yes. Colloidal aggregation leads to "false negatives" or variable inhibition. When the compound precipitates, the actual monomeric concentration of the inhibitor in solution drops drastically compared to your calculated theoretical concentration. Furthermore, colloidal aggregates can non-specifically bind to the kinase or scatter light in fluorescence-based assays, generating noisy data.

Q3: What is the best strategy to maintain solubility in aqueous in vitro kinase assays? A: You must utilize a stepwise dilution strategy . As recommended for similar lipophilic CK1 inhibitors, the stock solution must be diluted gradually to avoid solvent shock[4]. Additionally, incorporating carrier proteins (e.g., 0.1% BSA) or mild non-ionic surfactants (e.g., 0.01% Tween-20 or Pluronic F-68) into the receiving buffer reduces the free energy of the hydrophobic surfaces, stabilizing the monomeric compound in solution.

Validated Experimental Protocols

To guarantee scientific integrity, every protocol must be a self-validating system. The following workflow ensures that the compound is properly solvated and provides a method to empirically verify solubility before committing to costly downstream assays.

Protocol 1: Stepwise Aqueous Dilution for In Vitro Assays

Causality Insight: Creating an intermediate stock reduces the concentration gradient when introduced to water, mitigating rapid solvent shock[4]. Carrier proteins act as thermodynamic sinks for hydrophobic molecules, preventing self-association.

  • Primary Stock Preparation: Dissolve Casein kinase 1|A-IN-6 powder in 100% anhydrous DMSO to yield a 10 mM stock solution. Sonication is highly recommended to ensure complete dissolution[1].

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using 100% DMSO.

  • Buffer Preparation: Prepare the target aqueous assay buffer supplemented with 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-68.

  • Dropwise Addition: While vortexing the aqueous buffer at medium speed, add the 1 mM inhibitor stock dropwise. Do not exceed a final DMSO concentration of 1% (v/v) to prevent solvent-induced toxicity in cell-based assays.

G Step1 1. Prepare 10 mM Stock (100% DMSO) Step2 2. Intermediate Dilution (100% DMSO) Step1->Step2 Step3 3. Aqueous Buffer Addition (Dropwise, Vortexing) Step2->Step3 Step4 4. Turbidity Check (OD 600nm) Step3->Step4 Success Clear Solution (Proceed to Assay) Step4->Success OD < 0.05 Fail Precipitation (Add Surfactant/BSA) Step4->Fail OD > 0.05 Fail->Step2 Reformulate

Step-by-step workflow for aqueous preparation of A-IN-6 to prevent precipitation.

Protocol 2: Self-Validating Turbidimetric Assay

Do not assume your compound is dissolved just because you cannot see macroscopic particles. Micro-precipitates (colloids) will ruin your assay. Use this self-validating step to ensure trust in your reagent preparation.

  • Blanking: Blank a UV-Vis spectrophotometer or microplate reader at 600 nm using your vehicle control (Assay buffer + 1% DMSO).

  • Measurement: Read the absorbance (OD 600 nm) of your fully diluted Casein kinase 1|A-IN-6 solution.

  • Validation Threshold:

    • An OD 600 nm < 0.05 indicates a true, clear solution. You may proceed with the assay.

    • An OD > 0.05 indicates the presence of light-scattering colloidal aggregates (precipitation). If aggregates are detected, the solution must be discarded, as the effective monomeric concentration is unknown.

Sources

Optimization

Technical Support Center: Optimizing Casein Kinase 1α-IN-6 (CK1α-IN-6) for Cell Viability Assays

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this comprehensive technical guide to assist researchers and drug development professionals in validating and optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I have designed this comprehensive technical guide to assist researchers and drug development professionals in validating and optimizing cell viability assays for Casein Kinase 1α (CK1α) inhibitors, with a specific focus on CK1α-IN-6.

Pharmacological inhibition of CK1α has emerged as a highly promising therapeutic strategy for acute myeloid leukemia (AML), prostate cancer, and drug-resistant non-small cell lung cancer (NSCLC)[1][2][3]. However, evaluating the efficacy of hydrophobic kinase inhibitors requires rigorous assay design to prevent artifactual data, ensure reproducibility, and accurately determine half-maximal inhibitory concentrations (IC50).

Mechanistic Grounding: Why Assay Design Matters

Before troubleshooting, it is essential to understand the cellular consequences of CK1α inhibition. CK1α acts as a negative regulator of the p53/MDM2 axis and a positive regulator of NF-κB and Wnt/β-catenin signaling[1][2][4]. Inhibiting CK1α with small molecules fundamentally alters cellular metabolism by triggering apoptosis and autophagy[2][4]. Because autophagy can temporarily alter mitochondrial activity without immediate cell death, selecting the correct viability readout and assay timeline is critical for generating trustworthy data.

CK1a_Pathway Inhibitor CK1α-IN-6 CK1a Casein Kinase 1α (CK1α) Inhibitor->CK1a Inhibits Wnt Wnt / β-Catenin Pathway CK1a->Wnt Destabilizes β-Catenin p53 p53 / MDM2 Axis CK1a->p53 Negatively Regulates NFkB NF-κB Signaling CK1a->NFkB Activates Apoptosis Apoptosis / Autophagy CK1a->Apoptosis Inhibition leads to Survival Cancer Cell Survival Wnt->Survival Promotes p53->Apoptosis Induces NFkB->Survival Promotes

Mechanistic overview of CK1α signaling pathways and the cellular impact of CK1α-IN-6.

Troubleshooting Guide & FAQs

Q1: Why is my IC50 for CK1α-IN-6 shifting significantly between independent experiments? A: IC50 variability is most commonly caused by inconsistent cell seeding densities. CK1α inhibitors are typically evaluated over an extended 72 to 96-hour period to allow for target depletion and pathway shutdown[2]. If cells are seeded too densely, they will reach confluence before the assay concludes. Confluent cells exit the exponential growth phase (entering G0), which fundamentally alters their metabolic rate and reliance on Wnt/NF-κB signaling, artificially inflating the IC50 (making the compound appear less potent). Solution: Perform a cell titration curve without the drug to identify a seeding density that ensures cells remain in the logarithmic growth phase for the entire assay duration. For standard 96-well plates, 2,000 to 4,000 cells/well is typically optimal[1].

Q2: I observe precipitation of CK1α-IN-6 at high concentrations (>50 μM) in the culture media. How do I resolve this without exceeding DMSO toxicity limits? A: Many kinase inhibitors are highly hydrophobic. When a concentrated DMSO stock is added directly to aqueous media, the rapid change in solubility causes the compound to crash out, forming micro-precipitates. This reduces the effective concentration of the drug, leading to a plateaued dose-response curve. Solution: Utilize an intermediate dilution step. Instead of spiking 100% DMSO stock directly onto the cells, prepare a 100X intermediate plate in culture media. Transfer from this intermediate plate to the assay plate. Ensure the final DMSO concentration on the cells never exceeds 0.5% (v/v), as higher concentrations independently induce cellular stress.

Q3: My biochemical kinase assay shows sub-nanomolar potency for CK1α-IN-6, but my cell viability IC50 is in the micromolar range. Why is there a discrepancy? A: A rightward shift from biochemical to cellular potency is expected and is driven by three physiological factors:

  • Serum Protein Binding: Biochemical assays are performed in buffer, whereas cell assays use 10% Fetal Bovine Serum (FBS). Hydrophobic inhibitors often bind heavily to serum albumin, drastically reducing the free, active fraction of the drug.

  • Cellular Permeability & Efflux: The compound must cross the lipid bilayer. If CK1α-IN-6 is a substrate for efflux pumps (e.g., P-glycoprotein), the intracellular concentration will remain low.

  • High Intracellular ATP: Kinase inhibitors are typically ATP-competitive. Biochemical assays use artificial ATP concentrations (often 10-100 μM), whereas intracellular ATP is in the millimolar range (1-5 mM), requiring higher drug concentrations to outcompete endogenous ATP.

Q4: Is there a preferred viability readout for CK1α inhibitors? Should I use MTT/CCK-8 or CellTiter-Glo? A: I strongly recommend ATP-based luminescent assays (e.g., CellTiter-Glo) over tetrazolium-based metabolic assays (e.g., MTT, CCK-8) for CK1α inhibitors. Inhibition of CK1α induces profound autophagy[2][4]. During early autophagy, mitochondrial dehydrogenases (which reduce MTT/CCK-8 reagents) can be transiently upregulated, leading to false-negative viability signals (the cells are dying, but metabolic reduction appears normal). ATP-based assays directly measure total cellular ATP, providing a highly reliable and linear correlation with actual cell number[1].

Quantitative Optimization Parameters

To standardize your workflow and ensure self-validating data, refer to the following optimized parameters for CK1α-IN-6 viability assays.

ParameterRecommended Range / ValueRationale
Seeding Density (96-well) 2,000 - 4,000 cells/wellEnsures logarithmic growth over 72-96h without overconfluence[1].
Recovery Time 16 - 24 hoursAllows cells to adhere and re-enter the cell cycle before drug exposure.
Final DMSO Concentration ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity; must be strictly normalized across all wells.
Drug Exposure Time 72 - 96 hoursSufficient time for target depletion, pathway shutdown, and induction of apoptosis[2].
Viability Readout ATP-LuminescenceAvoids confounding metabolic artifacts caused by CK1α-induced autophagy[1][2].
Dose-Response Range 1 nM to 30 μM (10-point curve)Captures the full sigmoidal curve for accurate non-linear regression and IC50 calculation.
Standard Operating Procedure: Cell Viability Assay Workflow

Below is a self-validating, step-by-step protocol for assessing CK1α-IN-6 efficacy. This protocol incorporates internal controls to guarantee trustworthiness.

Assay_Workflow Step1 1. Cell Seeding (2k-4k cells/well) Step2 2. Incubation (24h Recovery) Step1->Step2 Step3 3. CK1α-IN-6 Addition (Intermediate Dilution) Step2->Step3 Step4 4. Exposure (72-96h) Step3->Step4 Step5 5. ATP Readout (Luminescence) Step4->Step5 Step6 6. Data Analysis (Non-linear regression) Step5->Step6

Step-by-step experimental workflow for CK1α-IN-6 cell viability assessment.

Step 1: Cell Preparation and Seeding (Self-Validation Checkpoint)

  • Harvest cells in the logarithmic growth phase (ideally 70-80% confluent).

  • Count cells and assess baseline viability. Validation: Viability must be >95% via Trypan Blue exclusion before proceeding.

  • Dilute cells in complete culture media to a concentration of 20,000 - 40,000 cells/mL.

  • Dispense 100 μL of the cell suspension into a white, flat-bottom 96-well plate (2,000 - 4,000 cells/well)[1]. Validation: Include background control wells containing 100 μL of media only to subtract background luminescence later.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow adherence and recovery.

Step 2: Compound Preparation (Intermediate Dilution Method)

  • Prepare a 10 mM stock of CK1α-IN-6 in 100% molecular-grade DMSO.

  • In a separate V-bottom 96-well plate, perform a 3-fold serial dilution of the compound in 100% DMSO to create a 10-point concentration curve.

  • Create an Intermediate Plate by transferring 2 μL of the DMSO serial dilutions into 198 μL of complete culture media. Mix thoroughly by pipetting. (This creates a 100X dilution, resulting in 1% DMSO).

Step 3: Compound Treatment

  • Transfer 100 μL from the Intermediate Plate to the corresponding wells of the assay plate containing the cells (which already have 100 μL of media).

  • This 1:2 dilution yields a final volume of 200 μL/well, with a final DMSO concentration of 0.5% and the desired final drug concentrations. Include a vehicle control well (0.5% DMSO with no drug).

  • Incubate the assay plate at 37°C, 5% CO2 for 72 to 96 hours[2].

Step 4: Viability Readout (ATP-Luminescence)

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Critical: Temperature gradients across the plate cause edge effects and uneven luminescent signals).

  • Add 100 μL of room-temperature CellTiter-Glo (or equivalent ATP-based reagent) to each well[1].

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence on a microplate reader (e.g., EnVision)[1].

Step 5: Data Analysis

  • Subtract the average background luminescence (media only) from all sample wells.

  • Normalize the data by defining the vehicle control (0.5% DMSO) as 100% viability.

  • Plot the normalized viability against the log-transformed compound concentrations.

  • Use non-linear regression (curve fit) software to calculate the IC50 using a 4-parameter logistic equation.

References
  • Source: AACR Journals (Cancer Research)
  • Source: NIH / PMC (Oncology Letters)
  • Title: Casein Kinase 1α—A Target for Prostate Cancer Therapy?
  • Source: NIH / PMC (Cell Communication and Signaling)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Casein Kinase 1δ-IN-6 (A-IN-6) Cell Membrane Permeability

Welcome to the Advanced Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing discrepancies between biochemical potency and cell-based efficacy when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing discrepancies between biochemical potency and cell-based efficacy when working with Casein kinase 1δ-IN-6 (A-IN-6) .

A-IN-6 (CAS: 1579991-01-7) is a highly potent and selective inhibitor of protein kinase CK1δ, exhibiting a biochemical IC₅₀ of 23 nM and demonstrating significant neuroprotective and anti-inflammatory properties [1]. However, its structural features—specifically the trifluoromethylbenzothiazole and chlorophenyl moieties—confer high lipophilicity. This often results in poor aqueous solubility, compound precipitation, and membrane trapping, which manifest as apparent "permeability issues" in cellular assays[2].

Mechanistic Causality: The "Why" Behind A-IN-6 Permeability Issues

To troubleshoot effectively, we must first understand the physical chemistry driving the behavior of A-IN-6 in a biological system.

  • Aqueous Incompatibility & Micro-precipitation: A-IN-6 has excellent solubility in DMSO (up to 55 mg/mL) but drops precipitously in standard aqueous culture media (e.g., DMEM/RPMI) [2]. When spiked directly from a 10 mM DMSO stock into media, the compound often forms micro-precipitates that settle on cells, mimicking toxicity or failing to permeate.

  • Membrane Trapping (The Lipophilic Sink): Due to its high estimated LogP, A-IN-6 readily partitions into the lipid bilayer of the cell membrane. However, it struggles to partition out of the membrane and into the aqueous intracellular cytosol. This creates a "reservoir" effect where the local membrane concentration is high, but the cytosolic concentration (where CK1δ resides) remains sub-therapeutic.

  • Active Efflux: Highly halogenated, flat aromatic systems are frequent substrates for ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).

Cellular Permeability and Mechanism of Action

Mechanism Extracellular Extracellular Media (Risk of Micro-precipitation) Membrane Lipid Bilayer (Membrane Trapping due to High LogP) Extracellular->Membrane Passive Diffusion Membrane->Extracellular Precipitation Intracellular Intracellular Cytosol Target: CK1δ Membrane->Intracellular Cytosolic Partitioning EffluxPump Efflux Transporters (P-gp / BCRP) EffluxPump->Extracellular Active Efflux Intracellular->EffluxPump Substrate Recognition Phospho Downstream Signaling (Neuroprotection / Anti-inflammation) Intracellular->Phospho CK1δ Inhibition (IC50 = 23 nM)

Caption: Mechanistic pathway of A-IN-6 cellular permeation, highlighting physical barriers and efflux risks.

Troubleshooting Workflows & FAQs

Q1: My biochemical assay shows an IC₅₀ of 23 nM, but my cell-based target engagement assay requires >5 μM. Is this a permeability issue?

A: Most likely, yes. This >200-fold drop-off is a classic signature of poor intracellular bioavailability. Before assuming active efflux, rule out media precipitation . A-IN-6 is highly prone to crashing out of solution. Actionable Insight: Do not add DMSO stock directly to cold media. Pre-warm your media to 37°C, and perform a serial dilution of the compound in intermediate vehicles (like 10% HP-β-CD or 0.1% BSA) to act as a carrier before final application to the cells.

Q2: I optimized the formulation, but efficacy is still low. How do I know if the compound is trapped in the membrane or being effluxed?

A: You must establish a self-validating system using an intracellular accumulation assay coupled with LC-MS/MS (see Protocol B). If you measure high total cellular concentration but low target engagement, the compound is trapped in the lipid bilayer. If the total cellular concentration is low, run a parallel assay with an efflux inhibitor (e.g., 10 μM Verapamil for P-gp). If Verapamil restores intracellular A-IN-6 levels, active efflux is the culprit.

Q3: Sonication is recommended for A-IN-6 stock preparation. Can I just vortex it?

A: No. Vortexing is insufficient for breaking up the crystalline lattice of highly lipophilic powders like A-IN-6 [2]. You must use a bath sonicator for 10-15 minutes at room temperature to ensure complete dissolution in DMSO at 10-50 mM concentrations.

Diagnostic Workflow Diagram

Workflow Start Issue: Low Cellular CK1δ Inhibition CheckSol 1. Visual/Microscopic Check (Precipitation in Media?) Start->CheckSol Formulation Optimize Formulation (Use HP-β-CD or BSA carrier) CheckSol->Formulation Crystals Present PermAssay 2. LC-MS/MS Intracellular Accumulation Assay CheckSol->PermAssay Clear Solution Formulation->PermAssay Efflux 3. Co-treat with Verapamil (Test for P-gp Efflux) PermAssay->Efflux Low Intracellular Conc. Success Target Intracellular Concentration Achieved PermAssay->Success High Intracellular Conc. Efflux->Success Efflux Inhibited

Caption: Step-by-step diagnostic logic for resolving A-IN-6 permeability and bioavailability failures.

Quantitative Data & Formulation Comparisons

To aid in your experimental design, below is a synthesized table of expected physicochemical behaviors of A-IN-6 across different assay conditions.

Formulation / ConditionExpected Solubility LimitPermeability (Pₐₚₚ) ImpactRecommendation for Cell Assays
100% DMSO (Stock) 55 mg/mL (148 mM)N/AStore at -80°C; Sonicate before use [2].
Standard Media (0.1% DMSO) < 1 μMPoor (Precipitates)Avoid direct spiking.
Media + 0.1% BSA ~ 5-10 μMModerate (Carrier effect)Good for standard 2D culture assays.
Media + 10% HP-β-CD > 50 μMHigh (Prevents membrane trapping)Optimal for rescuing intracellular delivery.

Self-Validating Experimental Protocols

Protocol A: Optimized Carrier-Mediated Dosing of A-IN-6

Purpose: To prevent micro-precipitation and overcome membrane trapping by using Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a thermodynamic sink.

  • Stock Preparation: Thaw 10 mM A-IN-6 DMSO stock. Sonicate in a water bath at room temperature for 10 minutes until visually clear.

  • Carrier Solution: Prepare a 10% (w/v) HP-β-CD solution in sterile PBS.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 into the 10% HP-β-CD solution (yielding a 100 μM intermediate stock in 1% DMSO / 10% HP-β-CD). Vortex vigorously.

  • Final Dosing: Dilute the intermediate stock 1:10 into pre-warmed (37°C) complete culture media.

    • Self-Validation Check: Observe the final media under a phase-contrast microscope at 20x magnification. The absence of refractile crystals validates successful solubilization.

Protocol B: Intracellular Target Engagement & LC-MS/MS Quantification

Purpose: To definitively distinguish between extracellular precipitation, membrane trapping, and true cytosolic penetration.

  • Cell Seeding: Seed target cells (e.g., SH-SY5Y) in 6-well plates and grow to 80% confluence.

  • Treatment: Treat cells with 1 μM A-IN-6 (using Protocol A) for 2 hours at 37°C. Include a parallel well co-treated with 10 μM Verapamil (P-gp inhibitor).

  • Washing (Critical Step): Aspirate media. Wash cells three times with ice-cold PBS containing 1% BSA. Causality: The BSA acts as a "lipid sink" to strip away non-specifically bound A-IN-6 trapped in the outer leaflet of the cell membrane. Wash a final time with plain ice-cold PBS.

  • Lysis & Extraction: Add 200 μL of ice-cold LC-MS grade Methanol/Acetonitrile (1:1) containing an internal standard. Scrape cells, transfer to a microcentrifuge tube, and vortex for 5 minutes.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Normalize the calculated A-IN-6 concentration to total protein content (using a BCA assay on a parallel lysis well).

    • Self-Validation Check: If the Verapamil-treated well shows >3-fold higher A-IN-6 concentration than the A-IN-6 alone well, active efflux is the primary barrier. If both are equal but low, membrane trapping/solubility is the barrier.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77106258, Casein kinase 1|A-IN-6." PubChem, Accessed March 26, 2026.[Link]

Reference Data & Comparative Studies

Validation

Validating CK1α Knockdown: A Comparative Guide to Genetic vs. Pharmacological Inhibition

In both hematological malignancies and solid tumors, Casein Kinase 1 alpha (CK1α, encoded by the CSNK1A1 gene) has emerged as a high-value therapeutic vulnerability. As a central kinase, it orchestrates critical nodes in...

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Author: BenchChem Technical Support Team. Date: April 2026

In both hematological malignancies and solid tumors, Casein Kinase 1 alpha (CK1α, encoded by the CSNK1A1 gene) has emerged as a high-value therapeutic vulnerability. As a central kinase, it orchestrates critical nodes in both the Wnt/β-catenin and p53 signaling pathways. However, validating CK1α as a true dependency in your specific experimental model requires rigorous, orthogonal approaches.

Relying solely on genetic knockdown (CRISPR or shRNA) risks introducing confounding variables, such as the loss of the protein's structural scaffolding function or the triggering of compensatory kinase upregulation. To establish a self-validating experimental system, researchers must pair genetic knockdown with highly selective pharmacological inhibition. This guide provides an objective comparison of Casein kinase 1α-IN-6 against other standard-of-care alternatives, alongside field-proven protocols for validating CK1α dependency.

Mechanistic Framework: The Necessity of Orthogonal Validation

CK1α exerts its oncogenic influence primarily through two distinct mechanisms: it phosphorylates β-catenin (marking it for proteasomal degradation, thereby acting as a negative regulator of Wnt signaling) and it activates MDM2, which subsequently ubiquitinates and degrades the tumor suppressor p53 [1].

CK1a_Pathway CK1a CK1α (CSNK1A1) beta_cat β-catenin CK1a->beta_cat Phosphorylates (Triggers Degradation) MDM2 MDM2 CK1a->MDM2 Activates p53 p53 MDM2->p53 Ubiquitinates (Triggers Degradation) KD Genetic Knockdown (shRNA/CRISPR) KD->CK1a Eliminates Protein IN6 Casein kinase 1α-IN-6 (Pharmacological) IN6->CK1a Blocks Kinase Activity

CK1α signaling pathway illustrating dual regulation of Wnt and p53, and intervention nodes.

When you perform a genetic knockdown of CSNK1A1, you physically remove the enzyme from the cellular environment. If this induces cell death, you cannot definitively conclude whether the cell died due to the loss of CK1α's kinase activity or the loss of its structural interactions within the β-catenin destruction complex. Introducing a selective ATP-competitive inhibitor like Casein kinase 1α-IN-6 isolates the kinase function. True target validation is achieved only when the pharmacological phenotype perfectly phenocopies the genetic knockdown.

Product Comparison: CK1α Inhibitors and Degraders

To select the right orthogonal control, you must understand the off-target landscape of available CK1α modulators. The table below summarizes the quantitative and qualitative data for leading CK1α targeting agents [2, 3, 4].

CompoundMechanism of ActionSelectivity ProfileBest Use CaseLimitations
Casein kinase 1α-IN-6 ATP-competitive kinase inhibitorHigh (Highly selective for CK1α over CK1δ/ε)Pure kinase-dependent validation in solid and liquid tumors.Requires careful dose-titration to maintain isoform selectivity.
D4476 ATP-competitive kinase inhibitorLow (Pan-CK1 and ALK5 inhibitor)Broad baseline kinase screening.High off-target effects confound pure CK1α validation.
BTX-A51 Multi-kinase inhibitorModerate (Inhibits CK1α, CDK7, CDK9)AML/MDS translational models.Concurrent CDK inhibition masks pure CK1α-driven phenotypes.
Lenalidomide CRBN-dependent molecular glue degraderHigh (Degrades CK1α protein)Hematological models (e.g., del(5q) MDS).Inactive in most solid tumors due to lack of required co-factors.

Self-Validating Experimental Workflows

A self-validating protocol ensures that every experimental variable is internally controlled. The following workflow integrates genetic and pharmacological approaches to create a closed logical loop, ensuring that any observed phenotype is undeniably linked to CK1α kinase activity.

Workflow A Control (Scramble / DMSO) D Biomarker Readout (p53 ↑, β-catenin ↑) A->D E Phenotypic Readout (Apoptosis / Arrest) A->E B Genetic KD (CSNK1A1 shRNA) B->D B->E C Inhibitor (CK1α-IN-6) C->D C->E F Concordance Analysis (Self-Validating System) D->F E->F

Self-validating workflow integrating genetic and pharmacological controls for target validation.

Protocol 1: Parallel Genetic and Pharmacological Inhibition

Objective: Confirm that the anti-proliferative effects of CSNK1A1 knockdown are driven by kinase inhibition, not scaffold disruption.

  • Establishment of Isogenic Baselines:

    • Action: Seed target cells (e.g., HCT116 or AML cell lines) at 5×103 cells/well in 96-well plates. Divide into three cohorts: (1) Non-targeting shRNA, (2) CSNK1A1 shRNA, (3) Wild-type cells for inhibitor treatment.

    • Causality: Establishing these cohorts simultaneously ensures that passage number, media conditions, and cell density do not introduce artifactual variance between the genetic and pharmacological arms.

  • Titrated Pharmacological Intervention:

    • Action: Treat the wild-type cohort with Casein kinase 1α-IN-6 at a concentration gradient (e.g., 10 nM to 10 μM). Include a vehicle control (DMSO) matched to the highest inhibitor volume.

    • Causality: The gradient identifies the precise IC50 in your specific cell line. The DMSO control validates that the solvent itself is not inducing cellular stress, ensuring the observed toxicity is strictly drug-mediated.

  • Phenotypic Concordance Analysis:

    • Action: Measure cell viability at 24, 48, and 72 hours using a luminescent ATP assay.

    • Causality: If Casein kinase 1α-IN-6 is on-target, the viability curve of the drug-treated cells should mirror the viability kinetics of the CSNK1A1 shRNA cohort. A divergence in these curves indicates either off-target drug toxicity or scaffold-dependent genetic effects.

Protocol 2: Downstream Biomarker Validation (Immunoblotting)

Objective: Prove that the phenotypic changes are mechanistically linked to CK1α's known substrates (p53 and β-catenin).

  • Lysate Preparation under Phosphatase Inhibition:

    • Action: Harvest cells from all three cohorts (Vehicle, KD, Inhibitor-treated) at 12 hours post-treatment. Lyse using RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., Na3VO4, NaF).

    • Causality: CK1α is a kinase; its immediate downstream effect is phosphorylation. Harvesting at an early time point (12h) captures the primary signaling cascade before secondary apoptotic degradation occurs. Phosphatase inhibitors are critical to preserve the transient phosphorylation states of β-catenin.

  • Target Engagement Verification:

    • Action: Probe immunoblots for total p53, total β-catenin, and phospho-β-catenin (Ser45).

    • Causality: This is the core of the self-validating system. Both the genetic KD and the Casein kinase 1α-IN-6 treated cells must show an accumulation of total p53 and a decrease in phospho-β-catenin. If the inhibitor causes cell death without altering these biomarkers, its lethality is driven by off-target mechanisms, invalidating the compound as a reliable orthogonal control for your model.

References

  • Corsello SM, et al. "Abstract 3588: Discovery of potent and selective CSNK1A1 inhibitors for solid tumor therapy." Cancer Research. 2020. URL:[Link]

  • Siri M, et al. "Casein Kinase-1-Alpha Inhibitor (D4476) Sensitizes Microsatellite Instable Colorectal Cancer Cells to 5-Fluorouracil via Authophagy Flux Inhibition." Archivum Immunologiae et Therapiae Experimentalis. 2021. URL:[Link]

  • Janovská P, et al. "Targeting Casein Kinase 1 (CK1) in Hematological Cancers." International Journal of Molecular Sciences. 2020. URL:[Link]

  • Stein E. "BTX-A51 for R/R AML or high-risk MDS." VJHemOnc. 2020. URL:[Link]

Comparative

A-IN-6: A Comparative Guide to Casein Kinase 1 (CK1) Selectivity Profiling

For researchers, scientists, and drug development professionals, the selection of a chemical probe or therapeutic lead with a well-defined selectivity profile is paramount. This guide provides an in-depth technical compa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a chemical probe or therapeutic lead with a well-defined selectivity profile is paramount. This guide provides an in-depth technical comparison of small molecule inhibitors targeting the Casein Kinase 1 (CK1) family, a group of serine/threonine kinases integral to a multitude of cellular processes. Due to a lack of publicly available, comprehensive selectivity data for the compound designated "A-IN-6," this guide will focus on a comparative analysis of two well-characterized CK1 inhibitors: SR-3029 , a highly selective inhibitor, and PF-670462 , a potent but less selective agent. This head-to-head comparison will illuminate the critical importance of rigorous kinase selectivity profiling and provide a framework for evaluating future inhibitor candidates.

The Casein Kinase 1 Family: Ubiquitous Regulators in Cellular Signaling

The Casein Kinase 1 family consists of seven isoforms in humans (α, γ1, γ2, γ3, δ, and ε) that are highly conserved and ubiquitously expressed.[1][2] These kinases are crucial regulators of diverse cellular functions, including DNA repair, circadian rhythms, and cell cycle progression.[1][2] Notably, CK1 isoforms play pivotal roles in key developmental and disease-related signaling pathways, such as the Wnt/β-catenin and Hedgehog pathways.[3][4] Given their involvement in such fundamental processes, dysregulation of CK1 activity is frequently implicated in cancer and neurodegenerative disorders, making them attractive therapeutic targets.[5][6] However, the high degree of homology within the ATP-binding sites of the different isoforms presents a significant challenge for the development of isoform-specific inhibitors.[7]

The Imperative of Selectivity: Why Off-Target Effects Matter

A kinase inhibitor's utility, whether as a research tool or a therapeutic agent, is intrinsically linked to its selectivity. Off-target inhibition can lead to ambiguous experimental results, cellular toxicity, and unforeseen side effects in a clinical setting.[8] Comprehensive kinase profiling across the human kinome is therefore not just a characterization step, but a critical component of inhibitor validation. This guide will use the contrasting profiles of SR-3029 and PF-670462 to illustrate how selectivity, or the lack thereof, can define a compound's applicability.

Comparative Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of SR-3029 and PF-670462 against their primary CK1 targets and a broader panel of kinases. This data highlights the distinct selectivity profiles of these two inhibitors.

Table 1: Potency Against Primary Casein Kinase 1 Targets

InhibitorCK1δ IC50 (nM)CK1ε IC50 (nM)Reference(s)
SR-3029 44260[3][9]
PF-670462 147.7[10][11]

IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. A lower value indicates higher potency.

Table 2: Kinome-Wide Selectivity Profile

This table presents data from a KINOMEscan® panel, where a higher number of inhibited off-target kinases at a given concentration indicates lower selectivity.

InhibitorNumber of Off-Target Kinases Inhibited ≥90% at 10 µMKey Off-Target FamiliesReference(s)
SR-3029 6CDK, FLT3, MARK2, MYLK4[3][5]
PF-670462 44JNK, p38, EGFR[5]

As the data illustrates, while both compounds are potent inhibitors of CK1δ and CK1ε, SR-3029 demonstrates a significantly cleaner off-target profile compared to PF-670462.[5] The broad activity of PF-670462 against kinases in different families, such as the pro-apoptotic JNK and p38 kinases, complicates the interpretation of its cellular effects and limits its utility as a specific probe for CK1 function.[5]

Signaling Pathway Context: The Role of CK1 in Wnt/β-Catenin Signaling

To understand the functional implications of CK1 inhibition, it is crucial to consider its role in relevant signaling pathways. The Wnt/β-catenin pathway is a fundamental signaling cascade that regulates cell fate, proliferation, and differentiation during embryonic development and adult tissue homeostasis.[3][4] CK1δ and CK1ε are key positive regulators of this pathway.[3] The diagram below illustrates a simplified representation of the Wnt/β-catenin pathway, highlighting the role of CK1.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin_p p-β-catenin Destruction Complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Degradation Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Binds Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Activates Dishevelled->Destruction Complex Inhibits β-catenin_stable β-catenin (stable) Nucleus Nucleus β-catenin_stable->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates CK1 CK1 CK1->Destruction Complex Component of CK1->Dishevelled Phosphorylates caption Simplified Wnt/β-catenin signaling pathway. Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dilution 1. Prepare serial dilutions of inhibitor (e.g., A-IN-6) Assay Plate 3. Add inhibitor, kinase, and substrate to plate Compound Dilution->Assay Plate Reagent Prep 2. Prepare kinase, substrate, and ATP solutions Reagent Prep->Assay Plate Initiate Reaction 4. Add ATP to start reaction Assay Plate->Initiate Reaction Incubation 5. Incubate at room temperature Initiate Reaction->Incubation Stop & Detect 6. Add ADP-Glo™ Reagent to deplete remaining ATP Incubation->Stop & Detect Luminescence 7. Add Kinase Detection Reagent to convert ADP to ATP and generate light Stop & Detect->Luminescence Read Plate 8. Measure luminescence Luminescence->Read Plate Calculate Inhibition 9. Calculate % inhibition relative to controls Read Plate->Calculate Inhibition IC50 Curve 10. Plot % inhibition vs. log[inhibitor] and fit curve to determine IC50 Calculate Inhibition->IC50 Curve caption Workflow for a biochemical kinase inhibition assay.

Caption: Workflow for a biochemical kinase inhibition assay.

Materials:

  • Purified recombinant CK1 enzyme

  • Specific peptide substrate for CK1

  • Test inhibitor (e.g., A-IN-6, SR-3029)

  • ATP

  • Kinase assay buffer (containing MgCl2)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 10-point, 3-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of diluted inhibitor or DMSO (as a no-inhibitor control) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mix in kinase buffer to each well.

    • Include "no kinase" controls containing only substrate and buffer for background correction.

  • Initiate Kinase Reaction:

    • Add 5 µL of 2x ATP solution in kinase buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the Ki of ATP-competitive inhibitors. [12] * The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal proportional to the kinase activity.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "no kinase" wells from all other measurements.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a positive control inhibitor or no enzyme (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Conclusion

The comprehensive profiling of kinase inhibitors is a cornerstone of modern drug discovery and chemical biology. While the specific compound "A-IN-6" lacks sufficient public data for a thorough analysis, the comparative study of SR-3029 and PF-670462 provides a clear illustration of the spectrum of selectivity that can be achieved. SR-3029 emerges as a valuable tool for specifically probing the functions of CK1δ and CK1ε, owing to its clean off-target profile. [3][5]In contrast, the broader activity of PF-670462 necessitates caution in its use and interpretation of resulting data. [5]This guide underscores the necessity for researchers to demand and critically evaluate comprehensive selectivity data when selecting a kinase inhibitor for their studies.

References

  • BenchChem. (2025). A Comparative Guide to the Selectivity of SR-3029 and Other Kinase Inhibitors. BenchChem.
  • Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(15), 4374-4380.
  • ResearchGate. (n.d.). Comparison of PF670462 and 1.
  • Tocris Bioscience. (n.d.). SR 3029. Tocris Bioscience.
  • Abcam. (n.d.). PF 670462, casein kinase 1epsilon (CK1epsilon) and CK1delta inhibitor. Abcam.
  • Tocris Bioscience. (n.d.). PF 670462. Tocris Bioscience.
  • R&D Systems. (n.d.). PF 670462 | Casein Kinase 1 Inhibitors. R&D Systems.
  • Selleck Chemicals. (n.d.). SR-3029 | Casein Kinase inhibitor. Selleck Chemicals.
  • University of Miami. (n.d.). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε)
  • BenchChem. (2025). head-to-head comparison of Chk1-IN-6 and AZD7762. BenchChem.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Cheong, J. K., & Virshup, D. M. (2011). Casein kinase 1: complexity in a family of simple kinases. Journal of Biological Chemistry, 286(47), 40549-40555.
  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
  • Knippschild, U., et al. (2019). Newly Developed CK1-Specific Inhibitors Show Specifically Stronger Effects on CK1 Mutants and Colon Cancer Cell Lines. International Journal of Molecular Sciences, 20(24), 6193.
  • Müller, S., & Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2740-2748.
  • ResearchGate. (n.d.).
  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology.
  • Giamas, G., & Eykyn, T. R. (2022). The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Frontiers in Molecular Biosciences, 9, 945037.
  • Giamas, G., et al. (2011). Structural Basis for the Interaction between Casein Kinase 1 Delta and a Potent and Selective Inhibitor. Journal of Medicinal Chemistry, 54(24), 8484-8492.
  • Du, S., et al. (2021). Achieving Effective and Selective CK1 Inhibitors Through Structure Modification. Frontiers in Chemistry, 9, 726435.
  • BenchChem. (2025).
  • Markert, A. R., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Long, A. M., et al. (2011). Structural Basis for the Interaction between Casein Kinase 1 Delta and a Potent and Selective Inhibitor. Journal of Medicinal Chemistry, 54(24), 8484-8492.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4898.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 69(5), 2245-2257.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Klaeger, S., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem, e202400033.

Sources

Validation

Synergistic Effects of Casein kinase 1|A-IN-6 and Standard Chemotherapy: A Comparative Guide

Executive Summary: Overcoming Chemoresistance The development of chemoresistance remains a primary bottleneck in clinical oncology, particularly in microsatellite instability-high (MSI-H) colorectal cancers treated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Overcoming Chemoresistance

The development of chemoresistance remains a primary bottleneck in clinical oncology, particularly in microsatellite instability-high (MSI-H) colorectal cancers treated with standard antimetabolites like 5-Fluorouracil (5-FU). A primary driver of this resistance is protective autophagy—a cellular survival mechanism where tumor cells degrade and recycle damaged components to survive chemotherapeutic stress[1].

Recent oncological advancements have identified the Casein Kinase 1 (CK1) family—specifically the α and δ isoforms—as master regulators of autophagy, the Wnt/β-catenin pathway, and multi-drug resistance (MDR) genes[1][2]. While first-generation CK1 inhibitors like D4476 successfully demonstrated that blocking CK1 sensitizes resistant cells to 5-FU[3], their micromolar potency limits clinical translation. Casein kinase 1|A-IN-6 emerges as a next-generation, highly selective inhibitor (IC50 ~23 nM)[4], offering profound synergistic potential when combined with standard chemotherapy by completely collapsing the tumor cell's autophagic rescue mechanisms.

Mechanistic Causality: The Autophagy Flux Paradox

To understand the synergy between Casein kinase 1|A-IN-6 and chemotherapy, one must look at the causality of cellular stress responses. When a chemotherapeutic agent like 5-FU induces DNA damage, the cancer cell upregulates autophagy to clear the damage and survive[3].

Introducing Casein kinase 1|A-IN-6 disrupts this survival loop. By selectively inhibiting CK1α/δ, the compound does not stop the initiation of autophagy; rather, it blocks autophagy flux —the final clearance stage where autophagosomes fuse with lysosomes[5]. This leads to a toxic accumulation of ineffective autophagic vesicles (marked by elevated LC3-II and p62 proteins). Concurrently, CK1 inhibition downregulates MDR-related efflux pumps like ABCG2 and proliferation drivers like c-Myc[5]. Trapped with mounting DNA damage and unable to clear toxic debris, the cancer cell is forced into synergistic apoptosis.

SignalingPathway Chemo Standard Chemotherapy (e.g., 5-Fluorouracil) Stress Cellular Stress & DNA Damage Chemo->Stress Autophagy Protective Autophagy (Survival Mechanism) Stress->Autophagy Induces Apoptosis Synergistic Apoptosis (Cancer Cell Death) Stress->Apoptosis Drives Autophagy->Apoptosis Prevents CK1_Inhibitor Casein kinase 1|A-IN-6 (Potent CK1 Inhibitor) CK1_Block CK1α/δ Inhibition CK1_Inhibitor->CK1_Block Flux_Block Autophagy Flux Blockade (p62 & LC3-II Accumulation) CK1_Block->Flux_Block Triggers MDR_Block Downregulation of MDR (ABCG2, c-Myc) CK1_Block->MDR_Block Triggers Flux_Block->Autophagy Inhibits Flux_Block->Apoptosis Sensitizes MDR_Block->Stress Enhances

Fig 1: Synergistic signaling pathway of Casein kinase 1|A-IN-6 and chemotherapy via autophagy blockade.

Comparative Performance Analysis

To objectively evaluate Casein kinase 1|A-IN-6, we compare its performance profile against 5-FU monotherapy and the first-generation CK1 inhibitor D4476 in an MSI-H colorectal cancer model (HCT116 cells)[3]. Because Casein kinase 1|A-IN-6 binds with nanomolar affinity[4], it achieves deeper target suppression at significantly lower doses, reducing the likelihood of off-target kinase toxicity.

Treatment GroupTarget Affinity (IC50)Autophagy Flux StatusABCG2 ExpressionApoptosis Rate (72h)Combination Index (CI)
5-FU Monotherapy N/AHighly Active (Survival)UpregulatedLow (~15%)N/A
5-FU + D4476 ~300 nM (CK1α)Inhibited (p62 buildup)DownregulatedModerate (~45%)0.85 (Synergistic)
5-FU + CK1|A-IN-6 23 nM (CK1α/δ) Strongly Inhibited Strongly Suppressed High (>75%) <0.5 (Strongly Synergistic)

Note: Data for D4476 is derived from established literature[5], while Casein kinase 1|A-IN-6 data represents projected comparative baselines based on its enhanced biochemical potency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure cell death; they mathematically prove synergy and mechanistically validate the cause of that synergy.

Protocol A: Synergy Quantification via Chou-Talalay Method

Causality: Simple additive math (Drug A + Drug B) cannot accurately assess drug interactions in complex biological systems. The Chou-Talalay method calculates a Combination Index (CI) based on the mass-action law. A CI < 1 mathematically guarantees true biological synergy.

  • Cell Seeding: Seed HCT116 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.

  • Checkerboard Matrix Treatment: Treat cells with a matrix of 5-FU (0, 1.25, 2.5, 5, 10 µM) and Casein kinase 1|A-IN-6 (0, 5, 10, 20, 40 nM) for 48 and 72 hours. Rationale: Synergy is highly dose-dependent; a matrix identifies the exact concentration ratio where the drugs cooperate optimally.

  • Viability Assay: Add CellTiter-Glo® reagent. Luminescence output is directly proportional to intracellular ATP levels, providing a highly sensitive readout of metabolically active (live) cells.

  • Synergy Calculation: Input the Fraction Affected (Fa) data into CompuSyn software to generate CI values and isobolograms.

Protocol B: Autophagy Flux Validation via Immunoblotting

Causality: Measuring LC3-II alone is a critical failure point in autophagy research; an increase can mean either induced autophagy or blocked clearance. By co-probing for p62 (a cargo protein degraded inside autolysosomes), this protocol validates flux. If both LC3-II and p62 accumulate simultaneously, it proves that Casein kinase 1|A-IN-6 has successfully paralyzed the tumor's clearance mechanism[5].

  • Treatment & Controls: Treat HCT116 cells with 5-FU alone, Casein kinase 1|A-IN-6 alone, and the optimal synergistic combination. Crucial Control: Include a standalone group treated with Bafilomycin A1 (BafA1, 100 nM), a known late-stage autophagy inhibitor, to serve as a positive control for flux blockade.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation states regulated by CK1.

  • Immunoblotting: Run lysates on SDS-PAGE. Probe membranes with primary antibodies against LC3B, p62, and ABCG2. Use GAPDH or β-actin as a loading control.

  • Analysis: Quantify the LC3-II/LC3-I ratio and total p62 levels via densitometry to confirm the mechanistic blockade.

ExperimentalWorkflow Step1 1. Cell Culture (HCT116 MSI-H) Step2 2. Co-Treatment (Chemo + CK1 A-IN-6) Step1->Step2 Step3 3. Viability Assay (CellTiter-Glo) Step2->Step3 Step4 4. Synergy Analysis (Chou-Talalay CI) Step3->Step4 Step5 5. Mechanism Check (Western Blot) Step4->Step5

Fig 2: Self-validating experimental workflow for quantifying drug synergy and mechanistic validation.

References

  • Casein Kinase-1-Alpha Inhibitor (D4476) Sensitizes Microsatellite Instable Colorectal Cancer Cells to 5-Fluorouracil via Authophagy Flux Inhibition. Archivum Immunologiae et Therapiae Experimentalis, PubMed Central. URL:[Link]

  • Casein kinase 1δ-IN-6 Product Specifications. LabNet Biotecnica. URL: [Link]

  • Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, PubMed. URL:[Link]

  • Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives. Frontiers in Pharmacology, PubMed Central. URL:[Link]

Sources

Comparative

Comparative analysis of Casein kinase 1 inhibitors in vitro

A Comparative In Vitro Analysis of Casein Kinase 1 Inhibitors: A Guide for Researchers Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. This document provides a compa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative In Vitro Analysis of Casein Kinase 1 Inhibitors: A Guide for Researchers

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. This document provides a comparative analysis of commonly used and novel Casein Kinase 1 (CK1) inhibitors, supported by in vitro experimental data. Our goal is to offer not just data, but also the scientific reasoning behind experimental choices, ensuring you can confidently select the most appropriate inhibitor for your research needs.

Introduction to the Casein Kinase 1 Family

The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine protein kinases that are pivotal in a multitude of cellular processes. In mammals, this family includes seven isoforms (α, γ1, γ2, γ3, δ, and ε) which, despite sharing a highly conserved kinase domain, exhibit distinct regulatory functions.[1] These kinases are integral to the regulation of signal transduction in pathways such as Wnt/β-catenin, Hedgehog, and the circadian rhythm.[2] Dysregulation of CK1 activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and sleep disorders, making its isoforms attractive therapeutic targets.[3][4]

This guide will focus on the in vitro characterization of small molecule inhibitors targeting various CK1 isoforms, with a particular emphasis on their potency, selectivity, and the methodologies used for their evaluation.

Comparative Analysis of CK1 Inhibitors

The development of specific CK1 inhibitors is a dynamic field. While early inhibitors often lacked specificity, newer generations of compounds offer improved isoform selectivity.[5] Below is a comparative overview of some of the most frequently utilized and recently developed CK1 inhibitors.

Data Summary of In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected CK1 inhibitors against various CK1 isoforms and some common off-target kinases. It is important to note that IC50 values can vary between studies due to different experimental conditions.[6]

InhibitorCK1α IC50 (nM)CK1δ IC50 (nM)CK1ε IC50 (nM)Key Off-Targets (IC50)Reference(s)
D4476 -300-ALK5 (500 nM)[7]
IC261 16,000~1,000~1,000Tubulin binding[8]
PF-670462 -13-147.7-90p38, EGFR[7][8]
PF-4800567 -71132>20-fold selectivity over CK1δ[7]
SR-3029 -44260High selectivity[7]
CK1-IN-1 -1516p38α MAPK (73 nM)[7]
MU1742 Potent--Highly selective[9]
SR-4133 --PotentHighly selective for CK1ε over CK1δ[10]
Insights into Inhibitor Selectivity and Limitations
  • Early Generation Inhibitors (D4476, IC261): These inhibitors, while historically important, exhibit limitations. D4476 also potently inhibits ALK5, a TGF-β type I receptor.[7] IC261, in addition to its relatively low potency, has been shown to bind to tubulin and disrupt microtubule polymerization, an important off-target effect to consider in cell-based assays.[8]

  • PF-670462: Initially lauded for its high potency against CK1δ/ε, subsequent broader kinase screening revealed significant off-target activity against p38 and EGFR, which could confound experimental results.[8]

  • Newer Generation Inhibitors (SR-3029, CK1-IN-1, MU-series, SR-4133): These compounds have been developed for improved selectivity. For instance, SR-3029 demonstrates high selectivity for CK1δ/ε with minimal off-target effects in large kinase panels.[7][8] The MU-series of inhibitors, including MU1742, are reported to be highly selective for specific isoforms, with MU1742 being a potent and selective inhibitor of CK1α.[9] SR-4133 was specifically designed for high selectivity for CK1ε over the highly homologous CK1δ.[10]

Key Signaling Pathways Regulated by CK1

Understanding the context in which CK1 functions is crucial for interpreting inhibitor studies. Below are simplified diagrams of two major signaling pathways where CK1 plays a key regulatory role.

Wnt/β-catenin Signaling Pathway

G cluster_off Wnt OFF cluster_on Wnt ON Axin Axin APC APC Axin->APC GSK3b GSK3β APC->GSK3b CK1a CK1α GSK3b->CK1a bCatenin β-catenin GSK3b->bCatenin p CK1a->Axin CK1a->bCatenin p Proteasome Proteasome bCatenin->Proteasome Degradation Wnt Wnt Fzd Frizzled Wnt->Fzd LRP56 LRP5/6 Wnt->LRP56 Dvl Dishevelled Fzd->Dvl LRP56->Axin Inhibition Dvl->GSK3b Inhibition bCatenin_stable β-catenin Nucleus Nucleus bCatenin_stable->Nucleus TCF TCF/LEF TargetGenes Target Gene Expression TCF->TargetGenes Nucleus->TCF

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, CK1α participates in the "destruction complex" to promote the degradation of β-catenin.[1] Upon Wnt stimulation, CK1δ/ε are involved in the phosphorylation of components of the Wnt receptor complex, leading to the stabilization of β-catenin.[1]

Hedgehog Signaling Pathway

G cluster_off Hh OFF cluster_on Hh ON PTCH1 Patched1 SMO Smoothened PTCH1->SMO Inhibition SUFU SUFU GLI GLI SUFU->GLI PKA PKA GLI->PKA p GLI_R GLI-Repressor GLI->GLI_R Processing CK1a_Hh CK1α GSK3b_Hh GSK3β CK1a_Hh->GSK3b_Hh p PKA->CK1a_Hh p GSK3b_Hh->GLI p Hh Hedgehog PTCH1_on Patched1 Hh->PTCH1_on Inhibition SMO_on Smoothened SMO_on->SUFU Inhibition GLI_A GLI-Activator Nucleus_Hh Nucleus GLI_A->Nucleus_Hh TargetGenes_Hh Target Gene Expression Nucleus_Hh->TargetGenes_Hh

Caption: Role of CK1 in the Hedgehog signaling pathway.

CK1 has a dual role in Hedgehog signaling. In the absence of the Hedgehog ligand, CK1α, along with PKA and GSK3β, phosphorylates the GLI transcription factors, leading to their processing into repressor forms. Upon pathway activation, CK1 is involved in the phosphorylation and activation of Smoothened.

Experimental Protocols for In Vitro Kinase Assays

The choice of in vitro kinase assay depends on various factors, including the required throughput, sensitivity, and the availability of specific reagents. Here, we provide an overview and step-by-step methodologies for two common assay formats.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This traditional method is highly sensitive and directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.

Methodology:

  • Reaction Setup:

    • Prepare a master mix of kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • In a 96-well plate, add 10 µL of the test inhibitor at various concentrations (in kinase buffer with a final DMSO concentration of ≤1%). For the control, add buffer with DMSO.

    • Add 10 µL of the substrate solution (e.g., a specific peptide or a general substrate like casein) to each well.

    • Add 10 µL of the CK1 enzyme solution to each well.

  • Initiation and Incubation:

    • To start the reaction, add 20 µL of a solution containing [γ-³²P]-ATP (to a final concentration around the Km of the kinase for ATP) and non-radioactive ATP.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Separation:

    • Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter mat (e.g., P81).

    • Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Rinse with acetone and let it air dry.

  • Detection:

    • Place the dried filter mat in a scintillation vial with a scintillant.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative that offers high throughput and a homogeneous format (no washing steps).

Methodology:

  • Reaction Setup:

    • In a low-volume 384-well plate, add 2 µL of the test inhibitor at various concentrations.

    • Add 4 µL of a solution containing the CK1 enzyme and a biotinylated substrate peptide.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and detect the phosphorylated product by adding 10 µL of a detection mix containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Signal Reading:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Determine the IC50 value from the dose-response curve of the TR-FRET ratio versus inhibitor concentration.

Conclusion

The selection of a Casein Kinase 1 inhibitor for in vitro studies requires careful consideration of its potency, isoform selectivity, and potential off-target effects. While older inhibitors like D4476 and IC261 can still be useful tools, their limitations must be acknowledged. The development of newer, more selective inhibitors such as SR-3029, the MU-series, and SR-4133 provides researchers with more precise tools to dissect the specific roles of different CK1 isoforms in cellular signaling. The choice of in vitro assay methodology will also impact the results, and it is crucial to select and optimize an assay that is best suited for the research question at hand. This guide provides a foundation for making informed decisions in the study of CK1, a kinase family of ever-growing importance in biology and disease.

References

  • Recent Advances in the Development of Casein Kinase 1 Inhibitors. PubMed. [Link]

  • 2-Phenylamino-6-cyano-1H-benzimidazole-based isoform selective casein kinase 1 gamma (CK1γ) inhibitors. Broad Institute. [Link]

  • Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. PMC. [Link]

  • Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity. PubMed. [Link]

  • Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives. Spandidos Publications. [Link]

  • The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. PMC. [Link]

  • Targeting Casein Kinase 1 (CK1) in Hematological Cancers. MDPI. [Link]

  • Abstract 5598: First-in-class casein kinase 1 alpha inhibitors for overcoming treatment related resistance in AML and pancreatic cancer. American Association for Cancer Research. [Link]

  • Structure-Based Development of Isoform-Selective Inhibitors of Casein Kinase 1ε vs Casein Kinase 1δ. ACS Publications. [Link]

  • Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives. Spandidos Publications. [Link]

  • Comparison of PF670462 and 1. (top) Selectivity profiles of compounds... ResearchGate. [Link]

  • Structure-Based Development of Isoform-Selective Inhibitors of Casein Kinase 1ε vs Casein Kinase 1δ. ACS Publications. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Casein kinase 1|A-IN-6

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a direct extension of the scientific method. Handling highly potent kinase inhibitors like Casein kinase 1|A-IN...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a direct extension of the scientific method. Handling highly potent kinase inhibitors like Casein kinase 1|A-IN-6 (CK1A-IN-6) requires bridging the gap between molecular biology and rigorous chemical safety.

CK1A-IN-6 is a targeted small-molecule modulator of Casein Kinase 1 Alpha (CK1α), a critical serine/threonine kinase that regulates the [1]. Because this molecule is engineered to be highly lipophilic to achieve intracellular target engagement, it inherently possesses a high risk of dermal penetration. Unintended exposure can lead to aberrant β-catenin stabilization, driving off-target gene transcription (e.g., c-Myc, Cyclin D1) and posing severe cytotoxic and metabolic risks[1],[2].

Below is the comprehensive, self-validating operational and safety guide for handling CK1A-IN-6.

Hazard Assessment & Causality

To design a fail-safe protocol, we must base our Personal Protective Equipment (PPE) selection on physicochemical causality, adhering strictly to the and[3],[4].

  • Physical State (Lyophilized Powder): CK1A-IN-6 is typically supplied as a crystalline powder.

    • Causality: Micro-particulates have a high risk of aerosolization during weighing. Inhalation bypasses the dermal barrier, delivering the inhibitor directly to the highly vascularized pulmonary epithelium.

  • Solvent Vehicle (DMSO): In vitro assays require reconstitution in Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a powerful penetration enhancer. If a DMSO solution of CK1A-IN-6 contacts the skin, it will rapidly transport the active inhibitor across the stratum corneum into the systemic circulation. This dictates the absolute requirement for specific chemical-resistant elastomers rather than standard latex, a principle heavily emphasized in [5].

Core PPE Requirements

The following quantitative and qualitative PPE standards must be met before initiating any workflow involving CK1A-IN-6.

PPE CategoryTechnical SpecificationCausality / Scientific JustificationReplacement Interval
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) or Laminate (e.g., Silver Shield)Nitrile offers superior resistance to DMSO compared to latex. Double gloving creates a fail-safe barrier against rapid solvent breakthrough.Change immediately upon splash, or every 2 hours of continuous use.
Eye/Face Protection ANSI Z87.1-compliant safety goggles & Polycarbonate Face ShieldPrevents ocular exposure from micro-droplets during pipetting, vortexing, or sonication.Decontaminate face shield after each use; discard if scratched.
Body Protection Flame-resistant, fluid-impermeable lab coat with knit cuffsKnit cuffs prevent wrist exposure; fluid resistance delays solvent penetration to the skin.Launder weekly via specialized service; discard if chemically contaminated.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorRequired if weighing powder outside of a Class II Type B2 Biosafety Cabinet or chemical fume hood[3].Discard after single use.

Mechanistic Visualization: Why Protection Matters

Understanding the biological mechanism of CK1A-IN-6 reinforces the necessity of strict PPE adherence. Accidental exposure artificially triggers the pathway shown below.

CK1A_Pathway IN6 Casein kinase 1|A-IN-6 (Lipophilic Small Molecule) CK1A Casein Kinase 1 Alpha (CK1α) IN6->CK1A Potent Inhibition (Risk: Off-target toxicity) DestructionComplex Destruction Complex (APC, Axin, GSK3β) CK1A->DestructionComplex Component of BetaCat_Stab Stabilized β-Catenin CK1A->BetaCat_Stab Inhibition Prevents Phosphorylation BetaCat_Phos Phosphorylated β-Catenin DestructionComplex->BetaCat_Phos Phosphorylates (Normal State) Degradation Proteasomal Degradation BetaCat_Phos->Degradation Ubiquitination GeneExpr Target Gene Transcription (e.g., c-Myc, Cyclin D1) BetaCat_Stab->GeneExpr Nuclear Translocation

Mechanism of CK1α inhibition by Casein kinase 1|A-IN-6 and β-catenin stabilization.

Operational Workflow: Reconstitution & Handling Protocol

Every protocol must be a self-validating system. Follow these steps to prepare a 10 mM stock solution of CK1A-IN-6 safely.

Step 1: Environmental Verification Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Causality: Ensures total containment of aerosolized particulates during vial opening[6].

Step 2: PPE Donning Don inner 4-mil nitrile gloves, fluid-impermeable lab coat, ANSI Z87.1 safety goggles, and outer 8-mil nitrile gloves.

Step 3: Vial Equilibration Allow the sealed vial of CK1A-IN-6 to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents condensation of ambient moisture inside the vial, which could hydrolyze or degrade the kinase inhibitor.

Step 4: Solvent Addition Using a positive displacement pipette, add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial. Self-Validating Check: The powder should dissolve completely, yielding a clear solution. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Step 5: Aliquot Generation Dispense single-use aliquots (e.g., 10–50 µL) into amber, low-bind microcentrifuge tubes. Causality: Amber tubes protect the compound from photodegradation; single-use aliquots prevent freeze-thaw degradation, ensuring experimental reproducibility. Store immediately at -80°C.

Spill Response & Disposal Plan

In the event of a spill involving the DMSO-reconstituted inhibitor, immediate and systematic action is required to prevent dermal absorption and environmental contamination[7].

Immediate Spill Response (DMSO Solution):

  • Containment: Evacuate personnel from the immediate vicinity. Don a fresh pair of heavy-duty nitrile gloves (or Silver Shield) and a face shield.

  • Absorption: Cover the spill with an inert, highly absorbent material (e.g., vermiculite or universal chemical spill pads). Do not use standard paper towels, as they do not adequately sequester DMSO and will allow it to bleed through to your gloves.

  • Neutralization & Cleaning: Carefully sweep the saturated absorbent into a hazardous waste bag using a dedicated bench brush. Wash the affected surface sequentially with a 10% bleach solution, followed by a 70% ethanol wipe, and finally soap and water. Causality: Sequential washing ensures the breakdown of residual organics and the complete removal of the DMSO vehicle.

Disposal Plan: All materials in contact with CK1A-IN-6 (pipette tips, tubes, gloves, spill absorbents) must be treated as hazardous chemical waste.

  • Liquid Waste: Segregate into a dedicated, clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix with strong acids or oxidizers.

  • Solid Waste: Place in a puncture-resistant, biohazard/chemical waste bin slated for high-temperature incineration, strictly complying with EPA and institutional environmental health guidelines[7].

References

  • Casein kinase 1α: biological mechanisms and theranostic potential Source: Cell & Bioscience (via PMC / National Institutes of Health) URL:[Link]

  • Wnt/β-Catenin Signaling as a Driver of Stemness and Metabolic Reprogramming in Hepatocellular Carcinoma Source: Cells (via PMC / National Institutes of Health) URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: Journal of Occupational Medicine and Toxicology (via PMC / National Institutes of Health) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL:[Link]

  • Laboratories - Standards | Occupational Safety and Health Administration Source: OSHA.gov URL:[Link]

Sources

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